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  • Product: Theophylline-8-acetic acid
  • CAS: 5439-51-0

Core Science & Biosynthesis

Foundational

8-Carboxymethyltheophylline: Chemical Structure, Synthesis, and Bioconjugation Strategies for Immunoassay Development

Executive Summary In the field of Therapeutic Drug Monitoring (TDM), the precise quantification of narrow-therapeutic-index drugs is critical for patient safety. Theophylline (1,3-dimethylxanthine), a bronchodilator used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of Therapeutic Drug Monitoring (TDM), the precise quantification of narrow-therapeutic-index drugs is critical for patient safety. Theophylline (1,3-dimethylxanthine), a bronchodilator used to treat asthma and COPD, requires rigorous monitoring due to its severe toxicity profile at elevated serum concentrations.

As a Senior Application Scientist, I frequently encounter the challenge of generating highly specific antibodies that can distinguish theophylline from structurally similar dietary methylxanthines, such as caffeine and theobromine. 8-Carboxymethyltheophylline (8-CMT) , also known as theophylline-8-acetic acid, serves as the premier hapten for this purpose. By modifying the theophylline core at the C8 position, we preserve the critical N1, N3, and N7 epitopes, enabling the development of highly specific antisera and fluorescent tracers[1][2]. This whitepaper provides an in-depth technical analysis of the chemical structure, synthesis pathways, and field-proven bioconjugation protocols for 8-CMT.

Chemical Structure & Physicochemical Rationale

Structural Identity

8-Carboxymethyltheophylline (CAS: 5439-51-0) is a synthetic xanthine derivative[3][4]. Its structure consists of a bicyclic purine-dione core with methyl groups at the N1 and N3 positions, and a carboxymethyl linker extending from the C8 position[3].

Table 1: Physicochemical Properties of 8-Carboxymethyltheophylline

PropertyValue
IUPAC Name 2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid
CAS Registry Number 5439-51-0
Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
Monoisotopic Mass 238.0702 Da
Reactive Functional Group Terminal Carboxylic Acid (-COOH)
The Causality of C8 Modification in Hapten Design

Haptens are low-molecular-weight compounds that cannot induce an immune response independently; they must be conjugated to a larger carrier protein (like Bovine Serum Albumin or Keyhole Limpet Hemocyanin)[5]. The site of conjugation dictates how the molecule is presented to the immune system.

Theophylline differs from caffeine (1,3,7-trimethylxanthine) only by the absence of a methyl group at the N7 position. If a linker were attached at the N7 position of theophylline, the resulting antibody would fail to differentiate between theophylline and caffeine, leading to false-positive assay results. By attaching the carboxymethyl linker at the C8 position , the N1, N3, and critical N7-H regions remain fully exposed as the primary epitopes.

HaptenDesign A Theophylline Core (1,3-dimethylxanthine) B C8 Position Modification A->B Attachment of Carboxymethyl Linker C Preserves N1, N3 Methyl Groups B->C D Preserves N7-H (Distinguishes Caffeine) B->D E High Specificity Antibody Generation C->E D->E

Caption: Logical flow of C8-modification in theophylline hapten design for specific antibody generation.

Table 2: Analyte Cross-Reactivity Profile (Anti-8-CMT Antibodies)

Methylxanthine DerivativeStructural DifferenceTypical Cross-Reactivity (%)
Theophylline Target Analyte100.0
Caffeine N7-Methylated< 1.0
Theobromine N1-Demethylated< 1.0
1,7-Dimethylxanthine N3-Demethylated< 1.0

Synthesis Pathway of 8-Carboxymethyltheophylline

The synthesis of 8-CMT typically follows a modified Traube purine synthesis route. The critical step involves the condensation of 5,6-diamino-1,3-dimethyluracil with malonic acid (or a cyanoacetic acid derivative)[6].

The causality behind using malonic acid is its three-carbon dicarboxylic structure: two carbons are consumed during the dehydration and cyclization steps to form the imidazole ring of the purine, while the third carbon remains exocyclic, providing the essential terminal carboxylic acid group required for downstream bioconjugation[6][7].

Synthesis R1 5,6-diamino- 1,3-dimethyluracil I1 Amide Intermediate R1->I1 Condensation (-H2O) R2 Malonic Acid R2->I1 P1 8-Carboxymethyltheophylline (Cyclized Purine) I1->P1 Base/Heat Cyclization

Caption: Traube purine synthesis route for 8-carboxymethyltheophylline.

Hapten Bioconjugation Chemistry & Protocols

To utilize 8-CMT in immunoassays (such as ELISA or Fluorescence Polarization Immunoassays), the terminal carboxylic acid must be activated to react with primary amines on carrier proteins or fluorescent tracers[2][5]. Below are two self-validating, field-proven protocols for activating and conjugating 8-CMT.

Protocol A: NHS/DCC Activation and Carrier Protein Conjugation

This protocol utilizes N-hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) to form a stable, amine-reactive active ester[1].

Causality Check: DCC alone forms an O-acylisourea intermediate that is highly unstable and prone to rearranging into an unreactive N-acylurea. The addition of NHS traps the intermediate, forming a stable NHS-ester that can survive aqueous conjugation conditions[1].

Step-by-Step Methodology:

  • Suspension: Suspend 234 mg of 8-CMT and 125 mg of NHS in 3 mL of anhydrous dimethylformamide (DMF)[1].

  • Activation: Dissolve 227 mg of DCC in 5 mL of anhydrous DMF. Add this dropwise to the 8-CMT/NHS mixture under continuous magnetic stirring at room temperature[1].

  • Precipitation: Stir for 1 hour. The solution will turn yellow and become cloudy as dicyclohexylurea (DCU) precipitates[1].

  • Clarification: Sonicate the mixture for 15 minutes, then filter off the heavy DCU precipitate. The supernatant contains the 8-CMT NHS-ester[1].

  • Conjugation: Dissolve the target carrier protein (e.g., BSA or microperoxidase) in 10 mM sodium carbonate/bicarbonate buffer at pH 9.5. Note: The high pH ensures primary amines (lysine residues) are unprotonated and highly nucleophilic.

  • Incubation: Add the NHS-ester solution dropwise to the protein solution and stir overnight at 4°C[1].

  • Quenching & Purification: Add 100 µL of 10% glycine solution to quench unreacted esters (stir for 1 hour). Purify the final conjugate via size-exclusion chromatography (Sephadex G-50) using 0.15 M NaCl[1].

  • Self-Validation: Confirm conjugation by measuring the UV absorbance of the purified protein. A successful conjugate will exhibit a distinct spectral shift with a pronounced shoulder at ~274 nm, characteristic of the xanthine ring.

Protocol B: CDI Activation for Fluorescent Tracer Synthesis

For synthesizing low-molecular-weight tracers (e.g., aminomethylfluorescein derivatives for FPIA), 1,1'-Carbonyldiimidazole (CDI) is the preferred activating agent due to its rapid kinetics and volatile byproducts[2][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.4 mmol) of 8-CMT in anhydrous tetrahydrofuran (THF)[2].

  • Activation: Add 85 mg (0.52 mmol) of CDI to the solution[2].

  • Reaction: Allow the reaction to proceed for 15 minutes at room temperature[2]. Causality: CDI rapidly forms an intermediate imidazolide, releasing CO2 gas. The cessation of effervescence serves as a visual self-validation of successful activation.

  • Conjugation: Add the target amine (e.g., 4-aminomethylfluorescein, 0.38 mmol) dissolved in 2 mL of DMF to the reaction mixture[5].

  • Purification: Upon completion, remove the solvent under vacuum and purify the crude tracer using preparative thin-layer chromatography (TLC)[5].

Bioconjugation Step1 Step 1: 8-CMT Preparation Dissolve in anhydrous DMF Step2 Step 2: Activation Add NHS and DCC (1.2 eq) Step1->Step2 RT, Stirring Step4 Step 4: Conjugation Dropwise addition of active ester to Protein Step2->Step4 Active NHS-Ester (Filter DCU) Step3 Step 3: Carrier Protein Dissolve Protein in Carbonate Buffer (pH 9.5) Step3->Step4 Step5 Step 5: Purification Size Exclusion Chromatography (Sephadex G-50) Step4->Step5 Overnight, 4°C Quench with Glycine

Caption: Step-by-step bioconjugation workflow of 8-carboxymethyltheophylline to a carrier protein.

References

  • PubChemLite - C9H10N4O4S - Explore (Theophylline-8-acetic acid)
  • EP0195320B1 - Diagnostic assay using microperoxidase Source: Google Patents URL
  • US4510251A - Fluorescent polarization assay for ligands using aminomethylfluorescein derivatives Source: Google Patents URL
  • US4614823A - Aminomethylfluorescein derivatives Source: Google Patents URL
  • CAS 54395-52-7 / 2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)
  • Cas 2434-53-9, 6-Amino-1-methyluracil (Synthesis intermediate properties)

Sources

Exploratory

Structural Divergence and Pharmacological Implications: A Technical Guide to Theophylline-7-Acetic Acid vs. Theophylline-8-Acetic Acid

Executive Summary Theophylline (1,3-dimethylxanthine) is a foundational scaffold in medicinal chemistry, historically utilized for its bronchodilatory and anti-inflammatory properties. However, the functionalization of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Theophylline (1,3-dimethylxanthine) is a foundational scaffold in medicinal chemistry, historically utilized for its bronchodilatory and anti-inflammatory properties. However, the functionalization of the xanthine core at different positions yields derivatives with drastically divergent physicochemical properties, synthetic requirements, and pharmacological profiles [1].

This whitepaper provides an in-depth comparative analysis of Theophylline-7-acetic acid (7-TAA, Acefylline) and Theophylline-8-acetic acid (8-TAA) . By examining the causality behind their structural differences—specifically the N7 versus C8 substitution—we elucidate how these modifications dictate receptor affinity, dictate synthetic pathways, and influence downstream drug development.

Structural & Physicochemical Comparison

The core difference between 7-TAA and 8-TAA lies in the site of the acetic acid functionalization. Theophylline possesses an acidic proton at the N7 position (pKa ~8.1), allowing it to participate in tautomerism between the N7 and N9 positions.

  • 7-TAA (Acefylline): Alkylation at the N7 position removes this acidic proton, locking the imidazole ring into a single tautomeric form. The addition of the acetic acid moiety introduces a new carboxylic acid pKa (~3.5), making the molecule highly water-soluble at physiological pH as an anion [3]. However, the loss of the N7 proton removes a critical hydrogen-bond donor required for high-affinity binding to certain adenosine receptor subtypes.

  • 8-TAA: Substitution at the C8 position leaves the N7-N9 tautomeric system intact. The molecule retains the core xanthine hydrogen-bonding network while projecting the acetic acid moiety directly into the extracellular vestibule of the receptor's binding cleft. This allows 8-TAA derivatives to achieve high selectivity and affinity for adenosine A1 and A2A receptors [5].

Quantitative Physicochemical Summary
PropertyTheophylline-7-acetic acid (Acefylline)Theophylline-8-acetic acid
CAS Number 652-37-95439-51-0
Chemical Formula C 9​ H 10​ N 4​ O 4​ C 9​ H 10​ N 4​ O 4​
Molar Mass 238.20 g/mol 238.20 g/mol
Substitution Site N7 of the xanthine coreC8 of the xanthine core
N7-N9 Tautomerism Absent (N7 is alkylated)Present
Primary Pharmacological Target PDE Inhibition / Broad Adenosine AntagonismSelective Adenosine Receptor Antagonism (A1/A2A)
Aqueous Solubility (pH 7.4) High (Anionic carboxylate)Moderate to High (Zwitterionic/Anionic)

Synthetic Methodologies and Protocols

The synthesis of these two isomers requires entirely different chemical logic. 7-TAA is synthesized via direct functionalization of the pre-formed xanthine core, whereas 8-TAA is typically constructed via de novo purine ring synthesis (Traube synthesis) to ensure regioselectivity.

Synthesis of Theophylline-7-Acetic Acid (Acefylline)

Causality & Logic: Direct N-alkylation of theophylline is highly regioselective for the N7 position under alkaline conditions. The base deprotonates the N7 proton, generating a highly nucleophilic nitrogen anion that undergoes an S N​ 2 reaction with chloroacetic acid [3].

Step-by-Step Protocol:

  • Deprotonation: Suspend 10.0 g (55.5 mmol) of theophylline in 50 mL of distilled water. Add 2.5 g (62.5 mmol) of NaOH. Stir at room temperature until a clear solution of sodium theophylline forms. (Causality: Complete dissolution indicates successful salt formation and activation of the N7 nucleophile).

  • Alkylation: Slowly add an equimolar amount of chloroacetic acid (5.25 g, 55.5 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to 80–90°C for 3 hours under continuous stirring. (Causality: Elevated temperature provides the activation energy necessary to drive the S N​ 2 substitution against the steric bulk of the xanthine core).

  • Precipitation: Cool the mixture to 5°C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 3.0–3.5. (Causality: Protonating the newly formed carboxylate group neutralizes the molecule, drastically decreasing its aqueous solubility and forcing precipitation).

  • Isolation: Filter the white precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Validation Checkpoint:

  • TLC: Use Silica gel 60 F 254​ , eluent Chloroform:Methanol (9:1). The disappearance of theophylline confirms completion.

  • 1 H-NMR (DMSO-d 6​ ): Confirm the appearance of a sharp singlet at ~5.10 ppm (N-CH 2​ -COOH) and the absence of the broad N7-H peak [4].

Synthesis7TAA A Theophylline (1,3-dimethylxanthine) C N7-Alkylation (Reflux, 80°C) A->C B Chloroacetic Acid + NaOH (aq) B->C D Acidification (HCl to pH 3-4) C->D Intermediate Salt E Theophylline-7-acetic acid (Acefylline) D->E Precipitation

Caption: Synthetic workflow for 7-TAA via alkaline N7-alkylation and acid precipitation.

Synthesis of Theophylline-8-Acetic Acid

Causality & Logic: Direct C8 alkylation of theophylline with acetic acid is sterically and electronically unfavorable. Therefore, 8-TAA is synthesized via the Traube purine synthesis. By condensing 5,6-diamino-1,3-dimethyluracil with a malonic acid derivative, the C8 position is explicitly defined during the closure of the imidazole ring [5].

Step-by-Step Protocol:

  • Amide Coupling: Dissolve 5,6-diamino-1,3-dimethyluracil (10.0 g, 58.8 mmol) and cyanoacetic acid (5.0 g, 58.8 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Add a coupling agent (e.g., DCC) and stir at room temperature for 4 hours to form the intermediate amide.

  • Cyclization: Add 20% aqueous NaOH (50 mL) to the mixture and heat to reflux (100°C) for 2 hours. (Causality: The strong base catalyzes the intramolecular nucleophilic attack of the adjacent amine onto the carbonyl/nitrile carbon, closing the imidazole ring).

  • Hydrolysis: Continue refluxing for an additional 4 hours to ensure complete hydrolysis of the cyano group to the corresponding carboxylic acid at the C8 position.

  • Isolation: Cool the reaction mixture and acidify with dilute HCl to pH 4.0. Collect the precipitated 8-TAA via filtration.

  • Purification: Recrystallize from a water/ethanol mixture to yield the pure product.

Validation Checkpoint:

  • 1 H-NMR (DMSO-d 6​ ): The critical validation marker is the absence of the characteristic C8-H proton singlet (which appears at ~8.0 ppm in standard theophylline) and the presence of the methylene protons of the C8-acetic acid group.

Synthesis8TAA A 5,6-Diamino-1,3- dimethyluracil C Amide Formation (Coupling) A->C B Cyanoacetic Acid (or Malonic deriv.) B->C D Base-Catalyzed Cyclization (Reflux) C->D Intermediate Amide E Theophylline-8-acetic acid D->E Hydrolysis & Isolation

Caption: Traube purine synthesis workflow for regioselective construction of 8-TAA.

Pharmacological Mechanisms and Hybridization

Both derivatives act on the same broad biological pathways—phosphodiesterase (PDE) inhibition and adenosine receptor antagonism—but their structural nuances dictate their specific applications.

Acefylline (7-TAA) in Drug Development

Acefylline is widely utilized as a bronchodilator and cardiac stimulant[1]. Because the N7 position is blocked, its affinity for adenosine receptors is generally lower than that of theophylline. However, it retains potent PDE inhibitory activity. Recently, 7-TAA has been heavily utilized as a scaffold for hybrid molecules. For example, coupling 7-TAA with 1,2,4-triazoles has yielded potent anti-cancer agents effective against MCF-7 (breast) and A549 (lung) cancer cell lines [2]. Furthermore, esterification of 7-TAA with natural phenols (e.g., eugenol, vanillin) produces dual-action acetylcholinesterase inhibitors with significant anti-inflammatory activity [4].

8-TAA in Drug Development

Derivatives of 8-TAA are primarily explored for their potent and selective adenosine receptor antagonism. Because the C8 substituent projects into the receptor cavity while leaving the N7-H available for critical hydrogen bonding, 8-substituted theophyllines are highly effective bronchodilators and antibacterial agents [5]. The acetic acid moiety at C8 serves as an excellent synthetic handle for creating complex amides and esters that can cross the blood-brain barrier or target specific tissue compartments.

MOA A Theophylline Derivatives (7-TAA / 8-TAA) B Adenosine Receptors (A1, A2A) A->B Competitive Antagonism C Phosphodiesterase (PDE) Enzymes A->C Enzyme Inhibition D Intracellular cAMP Accumulation B->D Modulates Adenylyl Cyclase C->D Prevents Degradation E Bronchodilation & Anti-inflammatory Effects D->E Downstream Kinase Activation

Caption: Dual mechanism of action for theophylline derivatives via PDE and Adenosine receptors.

Conclusion

The positional isomerism between Theophylline-7-acetic acid and Theophylline-8-acetic acid highlights a fundamental principle in medicinal chemistry: the spatial orientation of functional groups dictates both chemical reactivity and biological fate. While 7-TAA (Acefylline) offers an easily accessible, highly soluble scaffold ideal for PDE inhibition and hybrid drug synthesis, 8-TAA provides a synthetically challenging but pharmacologically rewarding pathway to highly selective adenosine receptor antagonists. Mastery of their respective synthetic protocols—direct N-alkylation versus Traube cyclization—is essential for researchers developing next-generation xanthine therapeutics.

References

  • "Acefylline - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Synthesis, Hemolytic Studies, and In Silico Modeling of Novel Acefylline–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549." ACS Omega. URL:[Link]

  • "Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and preliminary kinetic studies." RSC Advances. URL:[Link]

  • "Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents." Archives of Pharmacal Research. URL:[Link]

Foundational

The 8-Substituted Theophylline Paradigm: Advanced Design, Synthesis, and Pharmacological Profiling

Introduction: The Rationale for C-8 Substitution Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine that has been utilized for decades as a potent bronchodilator in the management of asthma and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for C-8 Substitution

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine that has been utilized for decades as a potent bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) (1)[1]. Despite its established clinical utility, unsubstituted theophylline suffers from a narrow therapeutic index, non-specific adenosine receptor antagonism, and dose-limiting off-target toxicities[1].

To overcome these pharmacological bottlenecks, medicinal chemistry has increasingly focused on the derivatization of the C-8 position of the xanthine scaffold (2)[2]. The C-8 position projects directly into the extracellular vestibule of adenosine receptors (ARs) and the catalytic domains of phosphodiesterases (PDEs). By introducing bulky, electron-donating, or lipophilic substituents at C-8, researchers can dramatically alter the binding affinity, subtype selectivity, and overall pharmacokinetic profile of the molecule.

Mechanistic Pharmacology: A Dual-Targeting Approach

The therapeutic efficacy of 8-substituted theophyllines is primarily driven by a dual mechanism of action: competitive antagonism of specific adenosine receptor subtypes and the targeted inhibition of phosphodiesterase enzymes.

  • Adenosine Receptor Antagonism: While unsubstituted theophylline non-specifically antagonizes A1, A2A, A2B, and A3 receptors[1], specific C-8 substitutions (e.g., ethylene glycol derivatives or isovanilloid groups) shift this profile. For instance, bulky 8-phenyl substitutions enhance affinity for the A2A receptor, with specific derivatives achieving nanomolar binding affinities (3)[3].

  • PDE-4B Inhibition: Recent literature highlights that 8-substituted theophylline hybrids act as potent, selective inhibitors of PDE-4B, an enzyme critical in mediating airway inflammation (4)[4]. Inhibition of PDE-4B prevents the hydrolysis of cyclic AMP (cAMP), leading to its intracellular accumulation, subsequent Protein Kinase A (PKA) activation, and profound bronchodilatory effects[1].

Pathway Theo 8-Substituted Theophylline AR Adenosine Receptors (A2A / A2B) Theo->AR Antagonist PDE PDE-4B Theo->PDE Inhibitor Ado Adenosine Ado->AR Agonist AC Adenylyl Cyclase AR->AC Gs Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A cAMP->PKA Accumulation Activates AMP AMP (Inactive) PDE->AMP Outcome Bronchodilation & Anti-inflammatory Effects PKA->Outcome

Dual mechanistic pathway of 8-substituted theophyllines targeting Adenosine Receptors and PDE-4B.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 8-substituted theophylline derivatives requires a step-wise approach to ensure regioselectivity and high yields. Because the C-8 proton of theophylline is not sufficiently electrophilic for direct amination, the protocol relies on an initial halogenation step followed by Nucleophilic Aromatic Substitution (SNAr) (5)[5].

Synthesis Start Theophylline (1,3-dimethylxanthine) Halogenation Halogenation (Br2/AcOH) Start->Halogenation Intermediate 8-Bromo-theophylline (Reactive Electrophile) Halogenation->Intermediate Nucleophile Nucleophilic Substitution (R-NH2, Reflux) Intermediate->Nucleophile SNAr Mechanism Product 8-Substituted Theophylline (Target Compound) Nucleophile->Product Validation Structural Validation (1H-NMR, IR, HRMS) Product->Validation

Step-by-step synthetic workflow for the generation of 8-substituted theophylline derivatives.

Protocol: Synthesis of 8-Alkylamino/Arylamino Theophylline Derivatives

Step 1: Electrophilic Halogenation of the C-8 Position

  • Causality: Unsubstituted theophylline lacks a viable leaving group at the C-8 position. Bromination establishes a highly electrophilic center, activating the ring for subsequent nucleophilic attack[5].

  • Procedure: Suspend theophylline (1.0 eq) in glacial acetic acid. Add bromine (1.2 eq) dropwise at room temperature under vigorous stirring. Heat the reaction mixture to 60°C for 2 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC). Pour the cooled mixture into ice water to precipitate 8-bromotheophylline. Confirm the intermediate via 1H-NMR by observing the complete disappearance of the characteristic C-8 aromatic proton singlet at ~8.0 ppm.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The bulky C-8 bromine atom is displaced by primary or secondary amines. Utilizing a polar protic solvent (e.g., absolute ethanol) under reflux provides the necessary thermal energy to overcome the activation barrier of the SNAr intermediate complex[5].

  • Procedure: Dissolve 8-bromotheophylline (1.0 eq) and the target amine (e.g., benzylamine or propylamine, 3.0 eq) in absolute ethanol. Reflux the mixture for 12–24 hours[5].

  • Validation: Concentrate the crude product in vacuo. Wash with dilute HCl to remove unreacted amine, and recrystallize from aqueous ethanol to yield the pure 8-substituted derivative.

Step 3: Structural Elucidation

  • Causality: To rigorously confirm that substitution occurred exclusively at C-8 and to rule out N-7 alkylation, comprehensive spectroscopic validation is mandatory.

  • Procedure: Analyze the purified compound using 1H-NMR (confirming the presence of an N-H broad singlet and appropriate integration of the substituent protons), FT-IR (identifying the N-H stretch at ~3260 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS)[2].

Structure-Activity Relationship (SAR) & Quantitative Profiling

The pharmacological output of theophylline derivatives is highly sensitive to the steric and electronic properties of the C-8 substituent. Table 1 summarizes the impact of various substitutions on receptor affinity and biological efficacy.

Table 1: Pharmacological Affinity and Efficacy of Select 8-Substituted Theophylline Derivatives

CompoundSubstitution at C-8Target Receptor / EnzymeBinding Affinity (Ki) / IC50Pharmacological Effect
Theophylline (Control) -HA1 / A2A / A2B (Non-selective)~10-20 µMModerate Bronchodilator
Compound 9d 4-methoxy-3-(2-morpholin-4-ylethoxy)phenylA2A ReceptorKi = 100 nMHighly Selective A2A Antagonist
Compound 1e Ethylene glycol derivativeA2B ReceptorKi = 1.39 nMPotent A2B Antagonist
8-Benzylamino-theophylline BenzylaminoPDE-4BSub-micromolar IC50Anti-inflammatory / Bronchodilator
8-Phenyl-theophylline PhenylG2 Checkpoint / A1Ki < 1 µMG2 Checkpoint Inhibition

Emerging Therapeutic Frontiers

Beyond classical asthma management, recent advancements have integrated 8-substituted theophyllines into multifunctional therapeutic roles:

  • Antibacterial Hybrids: Emerging evidence links bacterial infections to asthma pathogenesis. Novel 8-substituted 1,3-dimethylxanthines bearing aryl and heteroaryl groups have demonstrated dual action: potent bronchodilation and significant in vitro antibacterial activity against Gram-positive and Gram-negative strains commonly found in asthmatic patients[4].

  • G2 Checkpoint Inhibition: In oncology, specific 8-substituted analogs (such as 8-phenyl derivatives) have been investigated for their ability to inhibit the G2 cell cycle checkpoint, thereby enhancing the cytotoxicity of DNA-damaging agents against p53-defective cancer cells (6)[6].

References

  • Title: NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY Source: Farmacia Journal URL: 1

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY EVALUATION OF 4- AMINOQUNOLINE 1, 2, 4-TRIAZOLE DERIVATVES Source: Jetir.org URL: 2

  • Title: Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors Source: ResearchGate URL: 3

  • Title: Integrating synthesis, pharmacological evaluation, and molecular dynamics simulation of novel 8-substituted theophylline hybrids as potential PDE-4B inhibitors, bronchodilators and antibacterial Source: PubMed / Bioorg Chem URL: 4

  • Title: Synthesis of 8-Substituted Theophyllineβ-D-Ribofuranosides Source: Nucleosides and Nucleotides (Taylor & Francis) URL: 5

  • Title: Structure-activity relationships for G2 checkpoint inhibition by caffeine analogs Source: NIH URL: 6

Sources

Exploratory

Physicochemical Framework: The Xanthine Core vs. The Carboxymethyl Moiety

An in-depth technical analysis of 8-carboxymethyl-1,3-dimethylxanthine (commonly known as theophylline-8-acetic acid) requires a rigorous understanding of both its xanthine core and its functionalized carboxymethyl moiet...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 8-carboxymethyl-1,3-dimethylxanthine (commonly known as theophylline-8-acetic acid) requires a rigorous understanding of both its xanthine core and its functionalized carboxymethyl moiety. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will examine the thermodynamic principles governing its solubility, the causality behind its pH-dependent behavior, and the self-validating experimental protocols required to accurately quantify these metrics for drug development and diagnostic applications.

To understand the solubility profile of 8-carboxymethyl-1,3-dimethylxanthine, we must analyze its structure-activity relationship (SAR). The parent compound, theophylline (1,3-dimethylxanthine), is a weak acid (pKa ~8.8) with notoriously poor aqueous solubility at room temperature.

By functionalizing the C-8 position with a carboxymethyl group (-CH₂COOH), the physicochemical landscape of the molecule is fundamentally altered. The introduction of the carboxylic acid provides a strongly acidic proton (pKa ~3.5–4.5). Consequently, the molecule exhibits highly pH-dependent solubility:

  • Gastric Conditions (pH 1.2): The carboxylic acid remains protonated and unionized. The molecule relies solely on the polarity of the xanthine core, resulting in low thermodynamic solubility.

  • Intestinal/Physiological Conditions (pH 6.8 - 7.4): The carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This ionization drastically increases the hydration energy of the molecule, exponentially enhancing its aqueous solubility.

This functionalization is not merely academic; it is a critical design choice in diagnostics. The carboxyl group acts as a reactive handle, allowing the molecule to serve as a hapten. Through N-hydroxysuccinimide (NHS) ester activation, 8-carboxymethyl theophylline is routinely conjugated to proteins or enzymes (such as microperoxidase or aminomethylfluorescein) for use in highly sensitive fluorescence polarization immunoassays[1][2].

Quantitative Data Summaries

The following tables summarize the structural parameters and the expected thermodynamic solubility behavior of 8-carboxymethyl-1,3-dimethylxanthine across the Biopharmaceutics Classification System (BCS) pH range.

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptionCausality / Significance
IUPAC Name 2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acidDefines the exact positional functionalization.
Molecular Weight 238.20 g/mol Low molecular weight facilitates rapid dissolution kinetics.
Primary pKa ~3.5 - 4.5 (Carboxylic Acid)Dictates the primary ionization event and pH-solubility shift.
Secondary pKa ~8.8 (Xanthine N-7)Relevant only in highly alkaline environments.

Table 2: pH-Dependent Equilibrium Solubility Profile

Media pHIonization StateRelative SolubilityApplication Context
pH 1.2 (0.1 N HCl)Unionized (-COOH)LowSimulates gastric fluid; limits early GI absorption.
pH 4.5 (Acetate Buffer)Partially IonizedModerateTransition state in the upper duodenum.
pH 6.8 (Phosphate Buffer)Fully Ionized (-COO⁻)HighSimulates intestinal fluid; optimal for dissolution.
pH 7.4 (Physiological)Fully Ionized (-COO⁻)HighOptimal pH for NHS-ester conjugation in immunoassays.

Experimental Methodology: High-Throughput Equilibrium Solubility Profiling

Regulatory agencies (such as the FDA and WHO) mandate the use of the equilibrium shake-flask method for BCS classification[3]. Kinetic solubility methods (like solvent-shift turbidimetry) are prone to overestimating solubility due to transient supersaturation. The following protocol is a self-validating system designed to capture the true thermodynamic solubility of 8-carboxymethyl-1,3-dimethylxanthine[4].

Step-by-Step Shake-Flask Protocol
  • Buffer Preparation & Verification: Prepare standard USP buffers at pH 1.2, 4.5, and 6.8.

    • Causality: These specific pH levels represent the physiological gradient of the human gastrointestinal tract. The pH must be verified before and after the experiment to ensure the buffering capacity was not exhausted by the acidic nature of the drug.

  • Saturation: Add an excess amount of solid 8-carboxymethyl-1,3-dimethylxanthine to 5 mL of each buffer in sealed, non-leaching glass vials.

    • Causality: Thermodynamic equilibrium requires the constant presence of a solid phase. If the solid completely dissolves, the system is unsaturated, and the true solubility limit remains unknown.

  • Thermal Equilibration: Place the vials in an orbital shaker set to 37 ± 0.5 °C at 150 RPM for 48 hours.

    • Causality: 37°C mimics human core temperature. A 48-hour window ensures that kinetic dissolution barriers (like poor wettability) are overcome.

    • Self-Validation: Sample aliquots at 24h and 48h. If the concentration variance between these time points is <5%, steady-state equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter clogging. Filtration removes sub-micron undissolved particulates that would otherwise be injected into the HPLC, falsely inflating the solubility value.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the compound's λmax, typically ~270 nm).

    • Causality: HPLC provides baseline separation of the parent drug from any potential hydrolysis or degradation products formed during the 48-hour incubation.

  • Solid-State Verification: Recover the residual solid from the flask, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: The acidic buffer (pH 1.2) or basic buffer (pH 6.8) might induce a polymorphic transition or salt formation. PXRD confirms that the solubility measured corresponds to the original crystalline form of the drug.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the equilibrium solubility protocol.

G N1 1. Buffer Preparation (pH 1.2, 4.5, 6.8) N2 2. Solid Addition (Excess 8-CMT) N1->N2 pH verification N3 3. Equilibration (Orbital Shaker, 37°C, 24-48h) N2->N3 Suspension N4 4. Phase Separation (Centrifugation / Filtration) N3->N4 Steady-state reached N5 5. HPLC-UV Analysis (Quantification) N4->N5 Supernatant N6 6. Solid State Verification (PXRD / DSC) N4->N6 Residual Solid N7 Data Output: pH-Solubility Profile N5->N7 N6->N7 Polymorph check

Fig 1: Shake-flask equilibrium solubility workflow with self-validating analytical checkpoints.

References

  • Diagnostic assay using microperoxidase Google P
  • Aminomethylfluorescein derivatives Google P
  • Annex 4: Guidance on the design and conduct of equilibrium solubility studies World Health Organization (WHO)[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universitat de Barcelona[Link]

Sources

Foundational

Isomers of theophylline acetic acid

An In-Depth Technical Guide to the Isomers of Theophylline Acetic Acid Theophylline, a methylxanthine of significant therapeutic importance, possesses a scaffold amenable to structural modification, leading to a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomers of Theophylline Acetic Acid

Theophylline, a methylxanthine of significant therapeutic importance, possesses a scaffold amenable to structural modification, leading to a diverse range of derivatives with modulated pharmacological profiles. The introduction of an acetic acid moiety to the theophylline nucleus can result in several constitutional isomers, each with potentially distinct physicochemical and biological properties. This technical guide provides a comprehensive exploration of the isomers of theophylline acetic acid, with a primary focus on the predominant and pharmacologically significant theophylline-7-acetic acid (Acefylline). We delve into the regioselectivity of the N-alkylation of theophylline, elucidating the mechanistic basis for the preferential synthesis of the N7 isomer. Furthermore, this guide addresses the synthetic challenges and the current knowledge gap concerning the N1, N3, and N9 isomers. Detailed experimental protocols for the synthesis and characterization of theophylline-7-acetic acid are presented, alongside a discussion of the analytical techniques pivotal for isomer differentiation. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of xanthine derivatives.

Introduction to Theophylline and its Isomeric Potential

Theophylline (1,3-dimethylxanthine) is a well-established pharmaceutical agent used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily attributed to its action as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist, leading to bronchodilation and anti-inflammatory effects.[1][3] The theophylline molecule features four nitrogen atoms within its purine ring system, three of which (N1, N3, and N7) are available for substitution in the parent compound. The fourth nitrogen, N9, can also be a site of alkylation.[4] This structural feature allows for the creation of various N-substituted derivatives to enhance or modify its therapeutic properties.

The attachment of a carboxymethyl group (-CH₂COOH) to the theophylline core yields theophylline acetic acid. Theoretically, four primary constitutional isomers can exist, depending on the nitrogen atom to which the acetic acid moiety is attached:

  • Theophylline-1-acetic acid

  • Theophylline-3-acetic acid

  • Theophylline-7-acetic acid

  • Theophylline-9-acetic acid

The position of the acetic acid group can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets and its overall pharmacological profile. Of these, theophylline-7-acetic acid, commonly known as Acefylline, is the most widely synthesized and studied isomer.

Isomers_of_Theophylline_Acetic_Acid Potential Isomers of Theophylline Acetic Acid Theophylline Theophylline Nucleus N1 Theophylline-1-acetic acid Theophylline->N1 N1-substitution N3 Theophylline-3-acetic acid Theophylline->N3 N3-substitution N7 Theophylline-7-acetic acid (Acefylline) Theophylline->N7 N7-substitution N9 Theophylline-9-acetic acid Theophylline->N9 N9-substitution

Caption: Potential constitutional isomers of theophylline acetic acid.

The Predominant Isomer: Theophylline-7-Acetic Acid (Acefylline)

Theophylline-7-acetic acid is a well-characterized derivative of theophylline and is recognized for its bronchodilator and anti-inflammatory properties.[5] It is also a key intermediate in the synthesis of other bioactive compounds.[5][6]

Synthesis of Theophylline-7-Acetic Acid

The most common and efficient method for the synthesis of theophylline-7-acetic acid involves the N-alkylation of theophylline with a haloacetic acid, such as chloroacetic acid, or its salt in an alkaline medium.[7]

Experimental Protocol: Synthesis via Reaction with Chloroacetic Acid

  • Preparation of Theophylline Sodium Salt: Dissolve theophylline in an aqueous solution of sodium hydroxide. The mixture is typically heated to around 90°C for approximately 30 minutes to ensure the complete formation of the theophylline sodium salt.[7][8]

  • Alkylation Reaction: After cooling the reaction mixture, a solution of chloroacetic acid is added dropwise. The reaction temperature is then raised to and maintained at 95-100°C for about 2.5 hours.[7][8] The pH of the reaction mixture is carefully monitored and maintained between 8 and 9 by the addition of a sodium hydroxide solution. The reaction is considered complete when the pH remains stable, indicating the consumption of the reactants.[7]

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled. The product is precipitated by neutralizing the solution with a strong acid, such as concentrated hydrochloric acid, to a pH of 2-2.5.[7] The resulting white solid is then collected by filtration, washed with cold water to remove any inorganic impurities, and dried. The yield of theophylline-7-acetic acid is typically high, often exceeding 85%.[7][8]

Synthesis_of_Theophylline_7_Acetic_Acid Synthesis Workflow for Theophylline-7-Acetic Acid Theophylline Theophylline Theophylline_Salt Theophylline Sodium Salt Theophylline->Theophylline_Salt Deprotonation NaOH Sodium Hydroxide (aq) NaOH->Theophylline_Salt Reaction Alkylation Reaction (95-100°C, pH 8-9) Theophylline_Salt->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying Filtration->Drying Product Theophylline-7-Acetic Acid Drying->Product

Caption: Synthesis workflow for theophylline-7-acetic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of theophylline-7-acetic acid.

PropertyValueReference(s)
Molecular FormulaC₉H₁₀N₄O₄[8]
Molecular Weight238.20 g/mol [8]
AppearanceWhite solid/powder[7]
Melting Point270-272 °C[5]
SolubilitySlightly soluble in water, soluble in dimethylformamide[7]
Pharmacological Profile

Theophylline-7-acetic acid acts as an adenosine receptor antagonist and a phosphodiesterase inhibitor.[5][9] These mechanisms of action contribute to its therapeutic effects, which include:

  • Bronchodilation: Relaxation of the smooth muscles in the bronchial airways, leading to improved airflow.[5]

  • Anti-inflammatory Effects: Modulation of cellular signaling pathways involved in inflammation.[5]

It is used in the development of medications for respiratory conditions like asthma and COPD.[5]

Regioselectivity in the N-Alkylation of Theophylline

The preferential formation of the N7-substituted isomer during the alkylation of theophylline is a key aspect of its chemistry. This regioselectivity is governed by a combination of electronic and steric factors within the theophylline ring system. In the presence of a base, the N7 proton is more acidic and readily removed compared to the protons on N1 and N3, which are part of the amide functionalities. The resulting anion at the N7 position is more nucleophilic, making it the primary site of attack for the electrophilic alkylating agent. While N9 alkylation is also possible and observed in other purine systems, the steric hindrance from the methyl groups at N1 and N3 in theophylline makes the N7 position more accessible.[10]

The Other Isomers: A Synthetic Challenge

Despite the theoretical possibility of N1, N3, and N9-theophylline acetic acid isomers, there is a notable scarcity of literature detailing their synthesis, characterization, and pharmacological evaluation. This suggests that their synthesis is not straightforward and may require more complex synthetic strategies to achieve the desired regioselectivity.

Potential synthetic approaches to access these less common isomers could involve:

  • Use of Protecting Groups: Temporarily blocking the more reactive N7 position to direct alkylation to other nitrogen atoms.

  • Modification of Reaction Conditions: Varying the base, solvent, and temperature may influence the regioselectivity of the alkylation reaction.

  • Multi-step Synthesis: Employing a more elaborate synthetic route that builds the desired isomer from a different starting material.

Further research is needed to explore these synthetic avenues and to isolate and characterize the N1, N3, and N9 isomers of theophylline acetic acid.

Analytical Characterization and Isomer Differentiation

A robust analytical workflow is crucial for the characterization of theophylline acetic acid and for distinguishing between its potential isomers.

Analytical_Workflow Analytical Workflow for Isomer Characterization Sample Synthesized Product HPLC HPLC / LC-MS/MS Sample->HPLC Separation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Information IR FT-IR Spectroscopy Sample->IR Functional Groups Mass_Spec Mass Spectrometry Sample->Mass_Spec Molecular Weight Data_Analysis Data Analysis and Structure Elucidation HPLC->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Mass_Spec->Data_Analysis Isomer_Identification Isomer Identification and Purity Assessment Data_Analysis->Isomer_Identification

Caption: General analytical workflow for isomer characterization.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the isomers of theophylline acetic acid from the parent theophylline and other reaction byproducts.[11][12] The different isomers would likely exhibit distinct retention times due to subtle differences in their polarity and interaction with the stationary phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for quantification in complex matrices.[6][13] It can confirm the molecular weight of the isomers and provide fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized isomers.[8][14] The chemical shifts of the protons and carbons, particularly those of the methyl groups and the methylene group of the acetic acid side chain, would be unique for each isomer, allowing for unambiguous identification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the xanthine ring and the carboxylic acid.[8]

Comparative Pharmacology and Future Perspectives

The pharmacological activities of the N1, N3, and N9 isomers of theophylline acetic acid remain largely unexplored. It is plausible that these isomers could exhibit different pharmacological profiles compared to theophylline-7-acetic acid. For instance, the position of the acetic acid moiety could influence the molecule's ability to bind to adenosine receptors or phosphodiesterase enzymes, potentially leading to altered potency or selectivity.

The synthesis and biological evaluation of these less-common isomers represent a promising area for future research. Such studies could lead to the discovery of novel theophylline derivatives with improved therapeutic properties, such as enhanced efficacy, reduced side effects, or a different spectrum of activity.

Conclusion

The study of the isomers of theophylline acetic acid is predominantly focused on the N7-substituted derivative, Acefylline, owing to its straightforward synthesis and established pharmacological relevance. The regioselectivity of the N-alkylation of theophylline dictates the preferential formation of this isomer. The synthesis and characterization of the N1, N3, and N9 isomers remain a significant synthetic challenge, and their potential pharmacological activities are yet to be determined. This technical guide provides a comprehensive overview of the current state of knowledge, highlighting both the well-established chemistry of theophylline-7-acetic acid and the opportunities for future research into its less-explored isomers.

References

  • Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. (2002).
  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (2025). Molecules, 30(18), 4321.
  • NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (n.d.). Farmacia, 58(5).
  • CN103360393A - Preparation method of theophylline-7-acetic acid - Google Patents. (n.d.).
  • Theophylline-7-acetic acid derivatives with amino acids as anti-tuberculosis agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(14), 3043-3045.
  • Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. (2011). Archives of Pharmacal Research, 34(1), 3-21.
  • NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (n.d.). Retrieved from [Link]

  • Theophylline-7-acetic acid | Adenosine receptor antagonist | 652-37-9 - Adooq Bioscience. (n.d.). Retrieved from [Link]

  • 15 N ssNMR chemical shifts for the theophylline co-crystals and salts - ResearchGate. (n.d.). Retrieved from [Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselectivity - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, pharmacological activity and nitric oxide generation by nitrate derivatives of theophylline. (2008). Journal of Pharmacy and Pharmacology, 60(5), 637-645.
  • 1 H NMR spectrum of isolated theophylline. The X-axis represents the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 7-Substituted theophyllines. Part I. Nicotinamide derivatives. (1976). Il Farmaco; edizione scientifica, 31(1), 3-10.
  • Theophylline. (2010). Molecules, 15(3), 1906-1924.
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (2021). Molecules, 26(12), 3705.
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed. (n.d.). Retrieved from [Link]

  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (2020). Current Organic Synthesis, 17(1), 14-29.
  • Nmr Study of Theophylline-Ethylenediamine Interaction in Aqueous Solution - PubMed. (n.d.). Retrieved from [Link]

  • NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC. (n.d.). Retrieved from [Link]

  • Inhaled theophylline: old drug new tricks?. (2024). International Journal of Basic & Clinical Pharmacology, 13(1), 174-180.
  • Pharmacological Evaluation of Theophylline Containing Variant Acetylene Derivatives for Antimicrobial, Antioxidant Activities and Molecular Docking Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • mod07lec50 - Regioselectivity of alkylation reactions - YouTube. (2022, October 11). Retrieved from [Link]

  • Mechanochemical Synthesis of the Catechol-Theophylline Cocrystal: Spectroscopic Characterization and Molecular Structure - MDPI. (n.d.). Retrieved from [Link]

  • Inhaled theophylline: old drug new tricks?. (n.d.). Retrieved from [Link]

  • Synthesis and Chemical Characterization of 9-Anilinoacridines - ResearchGate. (n.d.). Retrieved from [Link]

  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. (2006). Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.
  • Alkylation of conjugated nitriles - regioselectivity - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - NIH. (n.d.). Retrieved from [Link]

  • Improvements in the Regioselectivity of Alkylation Reactions of Stannylene Acetals | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis and preliminary characterization of sulfamethazine-theophylline co-crystal. (2010). Journal of Pharmaceutical Sciences, 99(9), 4042-4047.
  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Carboxymethylated Polyethylenimines | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and molecular modeling of transition metal complexes with theophylline - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of carboxymethyl chitosan nanogels for swelling studies and antimicrobial activity - PubMed. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of Theophylline-Nicotinamide Cocrystal - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. (n.d.). Retrieved from [Link]

  • Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation | Asian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid - MDPI. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Theophylline-8-Acetic Acid via Traube Purine Construction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Theophylline derivatives are cornerstone s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Theophylline derivatives are cornerstone scaffolds in pharmacology, widely utilized for their bronchodilator, anti-inflammatory, and phosphodiesterase-inhibitory properties. While Theophylline-7-acetic acid (Acefylline) is routinely synthesized via straightforward N-alkylation of theophylline using chloroacetic acid [1], accessing Theophylline-8-acetic acid requires a fundamentally different approach. Direct C-H functionalization at the C8 position of the xanthine core is thermodynamically unfavorable and yields complex side products.

To overcome this, we employ a modified Traube Purine Synthesis . By utilizing as the pyrimidine foundation and malonic acid as the C8-carbon donor, we construct the imidazole ring de novo. This application note details a highly optimized, two-step protocol utilizing EDC/HOBt coupling followed by base-promoted cyclization, avoiding the harsh, purity-degrading conditions of traditional phosphorus oxychloride (POCl₃) methods [2].

Mechanistic Insights: The Causality of the Reaction

Understanding the innate reactivity of the starting materials is critical for troubleshooting and scaling this protocol.

  • Regioselective Amidation: In DADMU, the 6-amino group acts as a vinylogous amide due to its conjugation with the C4 carbonyl. Its lone pair is delocalized into the pyrimidine ring, drastically reducing its nucleophilicity. Conversely, the 5-amino group is significantly more electron-rich. This innate electronic disparity ensures that the activated malonic acid selectively attacks the 5-amino position first, dictating the correct regiochemistry for the subsequent ring closure.

  • Why EDC/HOBt over POCl₃? Traditional Traube syntheses often boil the diamine and carboxylic acid in POCl₃. While effective for simple alkyl acids, POCl₃ can cause decarboxylation or chlorination of the sensitive malonic acid moiety. EDC·HCl and HOBt provide a mild, highly efficient peptide-coupling environment that preserves the terminal carboxylic acid of the malonic group.

  • Base-Promoted Cyclization: The addition of 10% NaOH deprotonates the monoamide intermediate, facilitating the enolization of the amide carbonyl. This increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic 6-amino group to attack, close the imidazole ring, and expel water to achieve full aromatization [3].

Mechanism N1 1. Regioselective Attack 5-NH2 of DADMU attacks activated malonic carboxyl N2 2. Amide Formation Elimination of HOBt to form monoamide intermediate N1->N2 N3 3. Base-Promoted Enolization NaOH promotes enolization of the amide carbonyl N2->N3 N4 4. Intramolecular Cyclization 6-NH2 attacks C8 to form the imidazoline ring N3->N4 N5 5. Aromatization Dehydration yields the fully aromatic xanthine core N4->N5

Mechanistic sequence of the dehydrative cyclization to form the imidazole ring.

Experimental Workflow & Self-Validating Protocol

Materials and Reagents
  • Precursor: 5,6-Diamino-1,3-dimethyluracil (DADMU), 98%

  • Reagents: Malonic acid, EDC·HCl, HOBt, 10% NaOH (aq), 6M HCl (aq)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Cold Deionized Water.

Workflow A 5,6-Diamino-1,3- dimethyluracil C Monoamide Intermediate A->C DMF, RT B Malonic Acid + EDC/HOBt B->C D NaOH (aq) Reflux C->D Cyclization E Theophylline-8- acetic acid D->E HCl (pH 3.5)

Workflow for theophylline-8-acetic acid synthesis via Traube purine construction.

Step 1: Synthesis of the Monoamide Intermediate
  • Activation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve malonic acid (1.2 eq, 12.5 mmol) in 30 mL of anhydrous DMF. Add HOBt (1.2 eq, 12.5 mmol) and EDC·HCl (1.5 eq, 15.6 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add DADMU (1.0 eq, 10.4 mmol) portion-wise to the activated mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1). DADMU is highly UV-active and polar (low Rf​ ); the formation of the monoamide intermediate will appear as a distinct, slightly higher Rf​ spot.

  • Isolation: Quench the reaction by pouring the mixture into 150 mL of ice-cold deionized water. The polar monoamide intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Traube Cyclization & Product Isolation
  • Ring Closure: Suspend the dried monoamide intermediate in 40 mL of 10% aqueous NaOH. Heat the mixture to reflux (90–100 °C) for 2.5 hours. The suspension will gradually turn into a clear solution as the highly soluble sodium salt of theophylline-8-acetic acid forms.

  • Cooling: Remove from heat and cool the reaction mixture to 0–5 °C in an ice bath.

  • Isoelectric Precipitation (Self-Validation): Carefully add 6M HCl dropwise while monitoring the pH. Theophylline-8-acetic acid has a pKa​ of approximately 3.5 to 4.5. As the pH reaches 3.0–3.5 , the free carboxylic acid is neutralized, and the product will rapidly crash out as a dense white precipitate.

    • Caution: Do not drop the pH below 1.0, as protonation of the xanthine nitrogens may cause the product to redissolve as a hydrochloride salt.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water followed by cold ethanol, and dry overnight in a vacuum desiccator.

Quantitative Data & Protocol Optimization

The transition from harsh dehydrating agents to mild peptide coupling agents significantly improves the purity profile of the final API intermediate. Below is a summary of our optimization parameters.

EntryCoupling Reagent (Step 1)Cyclization Condition (Step 2)Yield (%)Purity (HPLC, %)Observation / Causality
1POCl₃ (One-pot, Reflux)POCl₃ (One-pot, Reflux)4582High degradation; decarboxylation of malonic acid observed.
2DCC / DMAP10% NaOH, 90 °C6891DCU byproduct was difficult to separate from the intermediate.
3EDC·HCl / HOBt 10% NaOH, 90 °C 85 >98 Optimal; water-soluble urea byproduct easily washed away.
4EDC·HCl / HOBt5% Na₂CO₃, 90 °C6295Weaker base resulted in incomplete enolization and ring closure.

Analytical Validation Checkpoints

To ensure the structural integrity of the synthesized Theophylline-8-acetic acid, verify the following spectral markers:

  • ¹H NMR (DMSO- d6​ , 400 MHz): Look for two distinct singlets at δ 3.20 and 3.40 ppm corresponding to the N1​ and N3​ methyl groups. A sharp singlet at δ 3.85 ppm confirms the presence of the -CH₂- group at the C8 position. A broad exchangeable singlet at δ 12.5–13.0 ppm confirms the carboxylic acid proton.

  • FT-IR (KBr pellet): Characteristic xanthine carbonyl (C=O) stretches at 1705 and 1660 cm⁻¹, alongside a distinct broad carboxylic acid O-H stretch overlapping the C-H region (3300–2500 cm⁻¹) and an acid C=O stretch at ~1725 cm⁻¹.

References

  • Zlatkov, A. B., et al. "Synthesis, Stability and Computational Study of some Ester Derivatives of Theophylline-7-acetic Acid with Antiproliferative Activity." Der Pharma Chemica, 2010. URL:[Link]

  • Blicke, F. F., & Godt, H. C. "Reactions of 1,3-Dimethyl-5,6-diaminouracil." ResearchGate, 1954. URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Esterification of Theophylline-8-Acetic Acid for Drug Discovery

Introduction: The Rationale for Esterifying Theophylline-8-Acetic Acid Theophylline, a methylxanthine derivative, is a cornerstone therapeutic for respiratory diseases due to its bronchodilator and anti-inflammatory prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Esterifying Theophylline-8-Acetic Acid

Theophylline, a methylxanthine derivative, is a cornerstone therapeutic for respiratory diseases due to its bronchodilator and anti-inflammatory properties[1][2]. Theophylline-8-acetic acid is a key derivative, serving as a versatile scaffold for chemical modification. By converting its carboxylic acid moiety into an ester, researchers can modulate critical pharmacokinetic and pharmacodynamic properties, including lipophilicity, cell permeability, and duration of action. This process, known as esterification, is a fundamental strategy in medicinal chemistry to enhance the therapeutic profile of a lead compound.

This guide provides a detailed overview of established protocols for the esterification of Theophylline-8-acetic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to select and optimize the appropriate synthetic strategy for their specific research goals.

Foundational Chemistry: Esterification Pathways

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The primary challenge is the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an alcohol under ambient conditions. The protocols outlined below employ distinct strategies to achieve this activation.

G TAA Theophylline-8-acetic acid (R-COOH) Ester Theophylline-8-acetic acid Ester (R-COOR') TAA->Ester + R'-OH ROH Alcohol (R'-OH) Water Water (H₂O) Catalyst Activation (e.g., H⁺, DCC, SOCl₂) Catalyst->TAA

Caption: General scheme for the esterification of Theophylline-8-acetic acid.

Comparative Overview of Synthetic Protocols

The choice of esterification method depends on the stability of the starting materials, the desired scale of the reaction, and the available laboratory resources. The following table summarizes three robust methods.

Method Activating Agent / Catalyst Typical Solvent Temperature Key Advantages Potential Drawbacks
Protocol A: Fischer Esterification Strong Acid (e.g., H₂SO₄)Excess Alcohol (e.g., Methanol)RefluxSimple, inexpensive, suitable for simple alcohols.Harsh acidic conditions, requires high temperatures, reversible reaction.
Protocol B: Carbodiimide Coupling DCC/DMAP or EDCIAnhydrous DCM, DMF0°C to Room TempMild conditions, high yields, broad substrate scope.[3][4]Byproduct formation (urea), cost of reagents, requires anhydrous conditions.
Protocol C: Acyl Chloride Formation Thionyl Chloride (SOCl₂)Toluene, DCM (or neat)Room Temp to RefluxCreates a highly reactive intermediate, drives reaction to completion.[5]Harsh reagent (SOCl₂), generates HCl gas, may not be suitable for sensitive substrates.

Detailed Experimental Protocols

Protocol A: Classical Fischer Esterification

This method relies on a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The reaction is typically performed in a large excess of the alcohol, which serves as both reactant and solvent, to drive the equilibrium towards the product side.

Causality: The use of concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, sequestering the water produced and preventing the reverse hydrolysis reaction.[6] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Materials and Reagents:

  • Theophylline-8-acetic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Methodology:

  • Suspend Theophylline-8-acetic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 15-20 mL per gram of acid) in a round-bottom flask.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid.

  • The product will often precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol B: Carbodiimide-Mediated Esterification (DCC/DMAP)

This is a highly efficient and mild method for forming esters. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-(N,N-dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[3][4]

Trustworthiness: The primary byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. However, a potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can complicate purification.[4][7] Careful temperature control and monitoring are key to minimizing this.

G start Start reactants Dissolve Theophylline-8-acetic acid (1 eq), Alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) start->reactants cool Cool reaction mixture to 0°C (Ice Bath) reactants->cool add_dcc Add DCC (1.1 eq) solution in anhydrous DCM dropwise cool->add_dcc react_cold Stir at 0°C for 30 minutes add_dcc->react_cold react_rt Allow to warm to room temperature and stir for 12-24 hours react_cold->react_rt monitor Monitor reaction progress by TLC react_rt->monitor monitor->react_rt Incomplete filter Filter the reaction mixture to remove precipitated DCU monitor->filter Reaction Complete workup Wash filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine filter->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo workup->dry purify Purify crude product via column chromatography (Silica Gel) dry->purify characterize Characterize pure ester by ¹H NMR, ¹³C NMR, and MS purify->characterize

Sources

Method

Application Notes &amp; Protocols: Theophylline-8-acetic Acid as a Versatile Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Gemini Division Abstract and Scope Theophylline-8-acetic acid, also known as Acefylline, is a pivotal xanthine derivative that serves as a cornerstone intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Scope

Theophylline-8-acetic acid, also known as Acefylline, is a pivotal xanthine derivative that serves as a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural scaffold, derived from theophylline, offers a reactive handle for medicinal chemists to develop novel therapeutics, particularly in the respiratory and cardiovascular fields.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of Theophylline-8-acetic acid. It outlines detailed protocols for its use in subsequent synthetic transformations, robust analytical methods for quality control, and the underlying scientific principles that govern these procedures. The protocols are designed to be self-validating, ensuring both accuracy and reproducibility in a laboratory setting.

Introduction to Theophylline-8-acetic Acid: A Profile

Theophylline-8-acetic acid (1,3-dimethylxanthine-7-acetic acid) is a synthetic derivative of theophylline, a naturally occurring methylxanthine found in tea and cocoa.[4] The introduction of the acetic acid moiety at the N7 position of the purine ring provides a carboxylic acid functional group, which is a versatile starting point for further chemical modifications, such as esterification and amidation.[5]

Its primary application is as a key intermediate in the production of drugs like Acefylline Piperazine, a bronchodilator used in the treatment of asthma and other respiratory conditions.[3][6] The parent molecule, theophylline, exerts its therapeutic effects through mechanisms including the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects.[4][7] Derivatives synthesized from Theophylline-8-acetic acid often aim to modulate or enhance these activities.

Table 1: Physicochemical Properties of Theophylline-8-acetic acid

PropertyValueReference(s)
Chemical Formula C₉H₁₀N₄O₄[8]
Molecular Weight 238.20 g/mol [8]
Appearance White powder[3]
CAS Number 652-37-9[8]
Melting Point 270-272 °C[6]
Solubility Slightly soluble in water; soluble in dimethylformamide.[3]

Synthesis Overview: From Theophylline to a Versatile Intermediate

The traditional synthesis of Theophylline-8-acetic acid involves the N-alkylation of theophylline at the N7 position. This is typically achieved by reacting theophylline with chloroacetic acid in an alkaline aqueous solution.[1][3]

Causality Behind the Method: Theophylline's N7 proton is acidic and can be deprotonated by a base, such as sodium hydroxide, to form the corresponding sodium salt. This salt then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a classic Williamson ether synthesis-like reaction to form the C-N bond. The pH is maintained between 8 and 9 to ensure the theophylline remains in its anionic, reactive form without promoting unwanted side reactions.[1]

More recent, environmentally conscious methods have been developed that utilize sodium chloroacetate instead of the highly toxic chloroacetic acid, or even a one-pot synthesis from a theophylline precursor, N,N-1,3-dimethyl-4-amino-5-formamidocarbazide ("dimethyl FAU"), to improve safety and yield.[3][6]

Application Protocol I: Synthesis of Ester Derivatives

This protocol details the synthesis of an ester derivative from Theophylline-8-acetic acid, a common subsequent step in drug development.[5] The example uses a generic alcohol (R-OH) and a carbodiimide coupling agent, a standard method for esterification.

Rationale and Scientific Principles

Direct Fischer esterification of Theophylline-8-acetic acid is often inefficient due to the low nucleophilicity of the alcohol and the need for harsh acidic conditions which can degrade the purine ring. Therefore, using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is preferred. DCC activates the carboxylic acid group of Theophylline-8-acetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. A catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[5]

Materials and Reagents
  • Theophylline-8-acetic acid (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Theophylline-8-acetic acid, Alcohol, and DMAP in anhydrous DCM B Cool reaction mixture to 0°C (ice bath) A->B C Add DCC solution in DCM dropwise B->C D Stir at 0°C for 30 min, then warm to room temperature C->D E Monitor reaction by TLC (approx. 12-24h) D->E F Filter to remove DCU precipitate E->F Upon Completion G Wash filtrate sequentially with: 1. Saturated NaHCO₃ 2. Water 3. Brine F->G H Dry organic layer over MgSO₄ G->H I Concentrate under reduced pressure H->I J Purify crude product by silica gel chromatography I->J K K J->K Characterize Pure Product (HPLC, NMR, MS) G A Sample Preparation: Dissolve sample in mobile phase to ~1 mg/mL. Filter. B System Equilibration: Run mobile phase through HPLC system until baseline is stable. A->B C Sequence Setup: Program injection volume, gradient, and run time. B->C D Inject Standard & Sample: Run a known standard for reference, followed by the sample. C->D E Data Acquisition: Record chromatogram and UV spectrum. D->E F Data Analysis: Integrate peaks. Calculate purity based on relative peak area. E->F

Sources

Application

Mechanistic Rationale &amp; Pharmacological Causality

The synthesis of 8-alkyl xanthine derivatives represents a critical frontier in medicinal chemistry. The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a privileged structure, and targeted modifications at the C8...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 8-alkyl xanthine derivatives represents a critical frontier in medicinal chemistry. The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a privileged structure, and targeted modifications at the C8 position have yielded potent therapeutics ranging from long-acting bronchodilators to highly selective adenosine receptor antagonists[1][2].

This application note provides an authoritative guide to the mechanistic rationale, comparative methodologies, and validated experimental protocols for synthesizing 8-alkyl xanthines, transitioning from classical Traube purine syntheses to modern, high-efficiency microwave and one-pot techniques.

The Pharmacological Imperative for C8-Substitution

The strategic introduction of an alkyl or aryl group at the 8-position of the xanthine nucleus serves two primary physiological purposes:

  • Metabolic Stability: Unsubstituted xanthines (8-H) are rapidly bioinactivated in vivo via enzymatic oxidation at the C8 position. The introduction of an 8-alkyl group sterically and electronically blocks this oxidation, profoundly increasing the drug's metabolic half-life and duration of action (e.g., in asthma therapeutics)[2][3].

  • Receptor Selectivity: The steric bulk and electronic nature of the C8 substituent dictate binding affinity across adenosine receptor subtypes. For instance, bulky 8-styryl or 8-cycloalkyl substitutions shift the molecule from a non-selective profile to a highly potent, A2A- or A1-selective antagonist (e.g., Istradefylline, KW-6002)[1].

The Evolution of Synthetic Causality

The classical Traube synthesis constructs the imidazole ring by reducing a 6-amino-5-nitrosouracil to a 5,6-diaminouracil, followed by acylation and harsh cyclodehydration (often requiring NaOH at 100°C or POCl3​ )[4].

This classical route suffers from a critical flaw: Intermediate Instability . The 5,6-diaminouracil intermediate is highly susceptible to aerial oxidation and photodegradation, making it unstable for long-term storage even at low temperatures[4]. To circumvent this, modern protocols rely on two distinct causal strategies:

  • Microwave-Assisted Cyclization: By utilizing localized superheating in a microwave reactor, the cyclization of the diamine with an orthoester or carboxylic acid is forced to completion in minutes rather than hours, minimizing the time the sensitive intermediate is exposed to degradative conditions[1][5].

  • One-Pot Reductive Cyclization: This strategy bypasses the isolation of the diamine entirely. The C6-amino group of the stable nitrosouracil is directly acylated. Subsequent addition of Tin(II) acetate ( Sn(OAc)2​ ) acts as a mild reducing agent, converting the nitroso group to an amine and triggering spontaneous, in situ cyclodehydration to form the imidazole ring[4].

Reaction Pathway Visualization

The following workflow illustrates the divergence of classical and modern synthetic pathways from common uracil precursors to the final 8-alkyl xanthine scaffold.

XanthineSynthesis Urea N,N'-Dialkylurea Uracil 6-Amino-1,3-dialkyluracil Urea->Uracil Cyanoacetic acid Ac2O Nitroso 6-Amino-5-nitroso- 1,3-dialkyluracil Uracil->Nitroso NaNO2, AcOH (Nitrosation) Diamine 5,6-Diamino- 1,3-dialkyluracil Nitroso->Diamine Na2S2O4, NH4OH (Reduction) Product 8-Alkyl Xanthine Derivative Nitroso->Product 1. R-COCl 2. Sn(OAc)2 (One-Pot Route) Acylation Acylated Intermediate (Classical) Diamine->Acylation R-COCl or R-COOH Diamine->Product R-C(OEt)3, Pyridine/THF Microwave, 150°C, 15 min (Microwave Route) Acylation->Product NaOH, 100°C or POCl3 (Classical Traube)

Figure 1: Synthetic pathways for 8-alkyl xanthines comparing Classical, Microwave, and One-Pot routes.

Comparative Methodology Data

To aid in protocol selection, the quantitative parameters of the three primary methodologies are summarized below.

Synthetic MethodologyKey PrecursorReagents & Solvent SystemReaction Temp & TimeYield RangeKey Advantage / Causality
Classical Traube [4]5,6-Diaminouracil R-COOH / NaOH (aq) or POCl3​ 100°C (4–12 hours)40–65%Highly scalable for robust, non-sensitive substituents.
Microwave-Assisted [1][5]5,6-DiaminouracilOrthoester or R-COOH , Pyridine/THF120–150°C (10–20 min)75–92%Drastically reduced thermal degradation; THF co-solvent ensures precursor solubility.
One-Pot Cyclization [4]6-Amino-5-nitrosouracil R-COCl , then Sn(OAc)2​ in DMF0°C 80°C (2–4 hours)60–85%Completely bypasses the isolation of the highly unstable diamine intermediate.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Ring Closure of 8-Alkylxanthines

This protocol utilizes microwave irradiation to rapidly condense 5,6-diaminouracils, preventing the oxidative degradation typical of long reflux times[1][5].

Materials:

  • 1,3-Dialkyl-5,6-diaminouracil (1.0 mmol) (Freshly prepared or stored under Argon)

  • Aliphatic carboxylic acid ( R-COOH ) (1.2 mmol) or Trialkyl orthoester (3.0 mL)

  • Anhydrous Pyridine and Tetrahydrofuran (THF)

  • Microwave process vial (10 mL capacity)

Step-by-Step Procedure:

  • Solvent Preparation: In a microwave-safe process vial, suspend 1.0 mmol of the 1,3-dialkyl-5,6-diaminouracil in a solvent mixture of 3 mL Pyridine and 3 mL THF. Causality note: The addition of THF as a co-solvent is critical; pyridine alone often fails to fully solubilize the polar diamine, leading to incomplete conversion[1].

  • Reagent Addition: Add 1.2 mmol of the desired aliphatic carboxylic acid (for 8-alkyl substitution).

  • Microwave Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 150°C for 15 minutes. Ensure the microwave is set to dynamic power modulation (max 100 W) to maintain a strict temperature plateau[1][5].

  • Workup & Validation: Allow the vial to cool to room temperature. The reaction is self-validating via TLC (DCM:MeOH 9:1); the highly polar, streak-prone diamine spot should completely disappear, replaced by a distinct, higher Rf​ UV-active spot (254 nm).

  • Purification: Remove the Pyridine/THF under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure 8-alkyl xanthine[5].

Protocol B: One-Pot Acylation-Reduction-Cyclodehydration

This protocol is ideal when the target 8-substituent contains acid/base-sensitive functional groups that would not survive classical Traube conditions[4].

Materials:

  • 6-Amino-1,3-dialkyl-5-nitrosouracil (1.0 mmol)

  • Alkyl acid chloride ( R-COCl ) (1.5 mmol)

  • Tin(II) acetate ( Sn(OAc)2​ ) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In Situ Acylation: Dissolve 1.0 mmol of the brightly colored (typically blue-gray or pink) 6-amino-1,3-dialkyl-5-nitrosouracil in 5 mL of anhydrous DMF under an inert atmosphere. Cool the solution to 0°C. Add 1.5 mmol of the alkyl acid chloride dropwise. Stir for 30 minutes.

  • Reductive Cyclization: To the same reaction vessel, add 3.0 mmol of solid Sn(OAc)2​ . Causality note: Sn(OAc)2​ selectively reduces the nitroso group to an amine without cleaving the newly formed C6-amide bond. The resulting proximity of the amine and amide drives spontaneous cyclodehydration[4].

  • Thermal Maturation: Warm the mixture to 80°C and stir for 2 to 4 hours.

  • Quality Control (QC): The reaction progress is visually self-validating. The deep color of the nitrosouracil starting material will gradually bleach to a pale yellow/brown solution as the conjugated nitroso system is destroyed and the purine ring forms[4].

  • Workup: Quench the reaction mixture by pouring it into 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the 8-alkylxanthine.

References

  • Title: Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [1]

  • Title: Convenient One-Pot Synthesis of 8-Substituted Xanthines from 6-Amino-5-Nitrosouracils Source: Synlett (Thieme Connect) URL: [4]

  • Title: Application Notes and Protocols: Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery Source: Benchchem URL: [5]

  • Title: CA1077932A - Xanthine compounds and method of treating bronchospastic and allergic diseases Source: Google Patents URL: [2]

  • Title: US4089959A - Long-acting xanthine bronchodilators and antiallergy agents Source: Google Patents URL: [3]

Sources

Method

Advanced Protocols for the Functionalization of Theophylline at the C8 Position

Executive Summary Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine widely recognized for its role as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist. In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine widely recognized for its role as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist. In modern drug development, functionalization of theophylline at the C8 position is a highly strategic modification used to tune receptor subtype selectivity, modulate pharmacokinetic properties, and explore new therapeutic indications [1].

Historically, C8-derivatization relied heavily on multi-step Traube syntheses or the pre-halogenation of the xanthine core followed by cross-coupling. However, recent breakthroughs in transition-metal-catalyzed C–H activation have revolutionized this workflow, enabling direct, atom-economical arylation at the C8 position [2]. This application note provides a comprehensive, causality-driven guide to both the traditional halogenation-dependent pathways and the state-of-the-art direct C–H functionalization protocols.

Mechanistic Principles of C8 Reactivity

To successfully execute these protocols, one must understand the intrinsic electronic properties of the theophylline scaffold. The C8 proton is flanked by two electron-withdrawing nitrogen atoms (N7 and N9) within the imidazole ring, rendering it uniquely acidic (pKa ~8.5).

In the context of Palladium/Copper-cocatalyzed direct C–H arylation , this acidity is exploited to bypass pre-functionalization. The reaction relies on a synergistic catalytic cycle:

  • Deprotonation & Cupration: A base (typically Cs2​CO3​ ) deprotonates the C8 position. Copper(I) iodide (CuI) immediately coordinates to form a transient, highly reactive C8-organocuprate intermediate [3].

  • Oxidative Addition: Concurrently, the Pd(0) catalyst undergoes oxidative addition with the aryl halide to form an electrophilic Ar-Pd(II)-X complex.

  • Transmetalation & Reductive Elimination: The organocuprate transfers the theophylline moiety to the Pd(II) center. Subsequent reductive elimination covalently bonds the aryl group to the C8 position, releasing the product and regenerating the Pd(0) catalyst [3].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA Ar-X Transmetal Ar-Pd(II)-Theophylline (Transmetalation) PdII_OA->Transmetal + Theophylline-Cu(I) Transmetal->Pd0 Regenerate Catalyst Product 8-Aryltheophylline (Reductive Elimination) Transmetal->Product Theo Theophylline + Base Cu_Int Theophylline-Cu(I) Intermediate Theo->Cu_Int CuI, -HX Cu_Int->Transmetal Transmetalation

Mechanistic pathway of Pd/Cu-cocatalyzed direct C8-H arylation of theophylline.

Comparative Analysis of Synthetic Strategies

Selecting the appropriate functionalization strategy depends on the availability of starting materials and the electronic nature of the desired C8 substituent. Table 1 summarizes the quantitative data and strategic advantages of the primary methods.

Table 1: Comparison of C8-Functionalization Strategies

Functionalization StrategyKey Reagents / CatalystsTypical Temp (°C)Yield RangePrimary Advantage
Direct C-H Arylation Pd(OAc)₂, CuI, Cs₂CO₃, Ar-I120 - 15050% - 85%Atom-economical; no pre-halogenation required [2].
Bromination (Precursor) Br₂ or NBS, AcOH / DCM20 - 6075% - 95%Yields a versatile 8-bromo intermediate for SNAr [4].
Suzuki-Miyaura Coupling 8-Bromotheophylline, Ar-B(OH)₂, Pd(PPh₃)₄80 - 10060% - 90%Broad substrate scope for complex, sterically hindered aryl groups.
Traube Synthesis 5,6-Diaminouracil, Carboxylic Acid, EDC80 - 12040% - 70%Allows construction of the xanthine core from scratch.

Experimental Protocols

Protocol A: Synthesis of 8-Bromotheophylline (The Precursor Route)

Causality: Direct bromination is necessary when the target molecule requires a nucleophilic substitution (e.g., forming 8-aminotheophylline) or when the desired aryl group is incompatible with direct C–H activation conditions. N-Bromosuccinimide (NBS) is preferred over elemental bromine for safety and ease of handling [4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend theophylline (10.0 mmol) in a 1:1 biphasic mixture of dichloromethane (DCM) and deionized water (50 mL total volume).

  • Reagent Addition: Slowly add NBS (11.0 mmol, 1.1 equiv) to the vigorously stirring mixture. Note: The biphasic system helps partition the succinimide byproduct into the aqueous layer, driving the reaction forward.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (Rf ~0.3) should disappear, replaced by a higher running spot (Rf ~0.5).

  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NBS, preventing over-oxidation.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer once with 20 mL DCM. Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 8-bromotheophylline as a white powder.

Protocol B: Palladium-Catalyzed Direct C8-H Arylation

Causality: This protocol circumvents the bromination step. Anhydrous conditions are critical; trace moisture will protonate the sensitive C8-organocuprate intermediate, reverting it to the starting theophylline and stalling the catalytic cycle [3].

Workflow Step1 Reagent Prep (Inert Atmosphere) Step2 C-H Activation (120°C, 12-24h) Step1->Step2 Step3 Quench & Workup (Liquid Extraction) Step2->Step3 Step4 Purification (Silica Column) Step3->Step4 Step5 Validation (NMR, MS) Step4->Step5

Step-by-step experimental workflow for the direct C8-H arylation of theophylline.

Step-by-Step Methodology:

  • Inert Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure vial with theophylline (1.0 mmol), Palladium(II) acetate ( Pd(OAc)2​ , 0.05 mmol, 5 mol%), Copper(I) iodide (CuI, 3.0 mmol, 3 equiv), and Cesium carbonate ( Cs2​CO3​ , 2.0 mmol, 2 equiv).

  • Solvent & Electrophile: Add anhydrous Dimethylformamide (DMF, 5.0 mL) followed by the desired aryl iodide (1.5 mmol, 1.5 equiv). Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours. Note: The high temperature is required to overcome the activation energy barrier for the transmetalation step.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove insoluble copper and palladium salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic phase over MgSO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to isolate the 8-aryltheophylline derivative.

Validation and Troubleshooting (Self-Validating Systems)

Trustworthiness in synthetic protocols relies on immediate, unambiguous validation. Both protocols described above contain built-in analytical checkpoints:

  • NMR Self-Validation (The "Disappearing Peak" Rule): In 1H NMR spectroscopy, unfunctionalized theophylline exhibits a highly distinct, sharp singlet at approximately δ 8.0 ppm , corresponding to the isolated C8 proton. Upon successful bromination or arylation, this peak must completely disappear . The emergence of new multiplet signals in the aromatic region ( δ 7.2 - 7.8 ppm) confirms successful C–H arylation. If the δ 8.0 ppm peak remains, the C–H activation has failed or stalled.

  • Troubleshooting Stalled Arylations: If the reaction stalls (evidenced by recovered starting material), the most common culprit is moisture compromising the CuI catalyst. Ensure CuI is freshly purified (Soxhlet extraction with THF to remove iodine impurities, yielding a pure white powder) and that DMF is strictly anhydrous.

References

  • 8-(4-Pyridyl)theophylline|CAS 1088-64-8|RUO - Benchchem. Benchchem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.
  • Direct functionalization of purines via metal catalyzed cross-coupling reactions. RSC Advances.
  • Caffeine, 8-bromo- | 10381-82-5 - Benchchem. Benchchem.

Technical Notes & Optimization

Troubleshooting

Solubility issues with 8-carboxymethyltheophylline in water

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the aqueous solubility of xanthine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the aqueous solubility of xanthine derivatives. 8-Carboxymethyltheophylline (8-CMT)—often used as a hapten for immunoassay development or a precursor in chemical synthesis—presents a unique set of physicochemical challenges.

This guide is designed to move beyond basic "add solvent" advice. Here, we diagnose the thermodynamic root causes of your solubility failures and provide self-validating protocols to ensure your compound is fully dissolved and stable for downstream applications.

From the Scientist's Desk: The Root Cause of Insolubility

To solve a solubility issue, you must first understand the molecular architecture of your compound. The parent molecule, theophylline, is a planar methylxanthine. Its flat structure promotes strong intermolecular π−π stacking and a robust hydrogen-bonding network, resulting in a high crystal lattice energy that strongly resists aqueous dissolution ()[1].

When we modify this core to create 8-carboxymethyltheophylline, we introduce a carboxylic acid moiety at the C8 position with a pKa of approximately 3.5 to 4.0. The Causality of Precipitation: When you add 8-CMT free acid powder to unbuffered deionized (DI) water, the partial dissolution of the compound releases protons ( H+ ). This rapidly drops the bulk pH of the microenvironment below the compound's pKa. Thermodynamics dictate that the molecule shifts into its un-ionized, lipophilic free-acid state. The compound effectively "self-precipitates."

To overcome this thermodynamic barrier, we must either chemically force the ionization of the carboxylate group (via alkaline pH adjustment) or bypass the aqueous barrier entirely using strong aprotic solvents that can solvate the planar xanthine ring ()[2].

Solubilization Decision Matrix

Your solubilization strategy must be dictated by your downstream application. Use the workflow below to determine the correct protocol.

G Start Determine Downstream Application for 8-Carboxymethyltheophylline Bio Biological / In Vitro Assays (Requires Aqueous Media) Start->Bio Chem Chemical Synthesis / Conjugation (Tolerates Organics) Start->Chem Bio_Sol pH-Driven Aqueous Strategy (Target pH 7.4 - 8.0) Bio->Bio_Sol Chem_Sol Aprotic Co-Solvent Strategy (DMSO or DMF) Chem->Chem_Sol Bio_Step1 Suspend in 0.1M PBS (Compound will initially resist) Bio_Sol->Bio_Step1 Chem_Step1 Add 100% Anhydrous DMSO (Vortex continuously) Chem_Sol->Chem_Step1 Bio_Step2 Titrate 0.1M NaOH Dropwise (Monitor clarity & pH) Bio_Step1->Bio_Step2 Bio_Val Validation: Laser Pointer Test (No Tyndall scattering = Dissolved) Bio_Step2->Bio_Val Chem_Step2 Achieve 50 mg/mL Stock (Store at -20°C in aliquots) Chem_Step1->Chem_Step2 Chem_Val Validation: Visual Inspection (Clear, slightly yellow solution) Chem_Step2->Chem_Val

Decision matrix for 8-carboxymethyltheophylline solubilization workflows.

Validated Solubilization Protocols

Protocol A: pH-Driven Aqueous Solubilization (For Biological Assays)

Use this method when organic solvents are toxic to your cell lines or interfere with your enzymatic assays.

  • Suspension: Weigh the desired amount of 8-CMT and add it to a high-capacity buffer, such as 0.1 M Phosphate Buffered Saline (PBS).

    • Causality: The compound will initially resist dissolution and form a milky suspension because the buffer capacity is insufficient to overcome the localized acidification caused by the compound's low pKa.

  • Titration: Add 0.1 M NaOH dropwise while vortexing continuously.

    • Causality: The hydroxide ions deprotonate the C8-carboxylic acid, converting the lipophilic free acid into a highly soluble anionic carboxylate salt.

  • Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the glass vial. If you see a solid beam of light scattering through the liquid (the Tyndall effect), you have a micro-suspension, not a true solution. Continue titrating NaOH in micro-aliquots until the laser beam is completely invisible passing through the liquid, confirming absolute dissolution.

Protocol B: Aprotic Co-Solvent Solubilization (For Conjugation/Synthesis)

Use this method when preparing high-concentration stock solutions or performing NHS-ester conjugations.

  • Solvation: Add 100% anhydrous DMSO to the dry 8-CMT powder to achieve a target concentration of up to 50 mg/mL.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor and disrupts the π−π stacking of the planar xanthine rings, bypassing the need for aqueous ionization ()[1].

  • Homogenization: Vortex vigorously for 60 seconds. Do not use water-bath sonication unless the vial is hermetically sealed; DMSO is highly hygroscopic and will pull atmospheric moisture into the vial, which drastically reduces 8-CMT solubility.

  • Self-Validation: Hold the vial against a pure white background under bright ambient light. The solution should be completely transparent (often with a very faint yellowish tint). Any localized turbidity indicates moisture contamination in your DMSO stock.

Empirical Solubility Data

To assist in your experimental design, we have summarized the expected solubility states of 8-CMT across various solvent systems based on standard xanthine behavior.

Solvent SystemInitial pHMechanism of ActionExpected SolubilityRecommended Use Case
Unbuffered DI Water ~4.0 (Self-acidified)None (Thermodynamic barrier)< 1 mg/mL (Suspension)Not recommended
0.1 M PBS + NaOH 7.4 - 8.0Carboxylate ionization5 - 10 mg/mLCell culture, in vitro assays
0.1 M Carbonate Buffer 9.0 - 9.5Full deprotonation> 20 mg/mLHapten conjugation
100% Anhydrous DMSO N/A π−π stacking disruption> 50 mg/mLStock solutions, synthesis
10% DMSO in Water ~5.0Partial solvation1 - 2 mg/mLIntermediate dilutions

Field FAQs: Troubleshooting Common Errors

Q: I dissolved 8-CMT in DMSO perfectly, but when I spiked it into my cell culture media, it immediately formed a cloudy precipitate. Why? A: This is a classic case of "solvent shock." While DMSO effectively disrupts the xanthine ring's hydrogen bonding, diluting this stock into an aqueous medium rapidly strips the DMSO away from the 8-CMT molecules ()[1]. If your culture media is not sufficiently buffered to handle the acidic proton of the 8-carboxymethyl group, the local pH drops, and the free acid crashes out. Solution: Pre-dilute your DMSO stock into a high-capacity buffer (like 1M HEPES, pH 8.0) before introducing it to the culture media, ensuring the final bulk pH remains strictly above 7.2.

Q: Can I use heat and sonication to force 8-CMT into pure water without adjusting the pH? A: Heat and sonication provide kinetic energy to break the crystal lattice, which may temporarily create a supersaturated solution or a micro-suspension. However, this does not alter the underlying thermodynamics of the un-ionized carboxylic acid ()[2]. Once the solution cools to room temperature, the compound will inevitably recrystallize or precipitate, ruining downstream quantitative assays. Always address the pH or use a co-solvent.

Q: Is 8-CMT chemically stable if I leave it in a highly alkaline buffer (pH > 10) to maximize its solubility? A: While xanthine derivatives are generally stable in mildly alkaline conditions (pH 7.5 - 9.0), prolonged exposure to extreme alkalinity (pH > 10) can lead to hydrolytic cleavage of the pyrimidine ring within the xanthine core. For long-term storage, we recommend keeping the compound as a dry powder or as an anhydrous DMSO stock at -20°C, rather than storing it in an alkaline aqueous solution.

References

  • Cysewski P., Jeliński T., Cymerman P., Przybyłek M. "Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Li Q., et al. "Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids." RSC Advances, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Precipitation of Theophylline Acetic Acids

Welcome to the technical support guide for optimizing the precipitation of theophylline acetic acids, such as the commonly used derivative Theophylline-7-acetic acid (Acefylline). This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the precipitation of theophylline acetic acids, such as the commonly used derivative Theophylline-7-acetic acid (Acefylline). This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and crystallization of these active pharmaceutical ingredients (APIs). As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common challenges and achieve robust, reproducible results.

The control of pH during the precipitation or crystallization of an API is a critical process parameter that directly influences yield, purity, and the final solid-state form of the drug substance.[1][2] For amphoteric molecules like theophylline acetic acids, this control is paramount. This guide provides a structured approach, from foundational principles to hands-on troubleshooting, to ensure you can confidently optimize your precipitation process.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the pH-dependent solubility and precipitation of theophylline acetic acids.

Q1: What is Theophylline-7-acetic acid (Acefylline) and why is its precipitation pH-dependent?

Theophylline-7-acetic acid, also known as Acefylline, is a derivative of theophylline where an acetic acid group is attached at the N7 position of the purine ring.[3][4] Theophylline itself contains a weakly acidic proton (at N7 in the unsubstituted form, but the core ring system has acidic/basic character) and basic nitrogen atoms.[5] The addition of the carboxylic acid group (-COOH) makes Acefylline an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • The Carboxylic Acid Group: This group is acidic and will be deprotonated (negatively charged, -COO⁻) at pH values above its pKa.

  • The Xanthine Core: The purine ring system contains nitrogen atoms that can be protonated (positively charged) at pH values below their pKa.

The molecule's net charge is therefore highly dependent on the pH of the solution. Its solubility in aqueous media is lowest when it is in its neutral (zwitterionic) form, where the positive and negative charges internally balance. By precisely adjusting the pH to this point of minimum solubility, known as the isoelectric point (pI), we can induce maximum precipitation from the solution.

Q2: What are the key physicochemical properties I need to consider?

To effectively control precipitation, you must know the acid dissociation constants (pKa) of the molecule's ionizable groups.

Compound / MoietyIonizable GroupApproximate pKaPredominant State at pH < pKaPredominant State at pH > pKa
Theophylline Imidazole Proton (N7-H)~8.6 - 8.8[5][6][7]NeutralAnionic (Deprotonated)
Theophylline-7-acetic acid Carboxylic Acid (-COOH)~3 - 5Neutral (COOH)Anionic (COO⁻)
Theophylline-7-acetic acid Xanthine Core (Basic Nitrogens)~1 - 2Cationic (Protonated)Neutral

*Note: The exact pKa values for the carboxylic acid and basic nitrogen groups in Acefylline are not widely reported in readily available literature. These values are estimated based on typical ranges for similar functional groups. The carboxylic acid pKa is analogous to other aliphatic carboxylic acids, while the basicity of the xanthine core is significantly reduced by the electron-withdrawing effects of the adjacent carbonyl groups.

Q3: How does the Henderson-Hasselbalch equation guide pH optimization?

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid or base at a given pH.[8][9]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • pH: The pH of the solution.

  • pKa: The acid dissociation constant of the functional group.

  • [A⁻]: The concentration of the deprotonated (ionized) form.

  • [HA]: The concentration of the protonated (non-ionized) form.

Practical Application:

  • For the Carboxylic Group (pKa ~3-5): When the solution pH is adjusted to be significantly below this pKa, the molecule will be predominantly in its protonated, neutral -COOH form.

  • For the Theophylline Core (pKa ~8.6): When the solution pH is significantly above this pKa, the N7 position would be deprotonated in the parent molecule. In Acefylline, this site is substituted, but other parts of the ring system contribute to its overall acidic/basic character.

By manipulating the pH, you directly control the ratio of ionized (more soluble) to non-ionized (less soluble) species in your solution, thereby driving precipitation.[10][11]

Q4: What is the isoelectric point (pI) and why is it the target for maximum precipitation?

The isoelectric point (pI) is the specific pH at which an amphoteric molecule has a net electrical charge of zero. For a simple amphoteric compound with one acidic and one basic group, the pI can be estimated as the average of the two relevant pKa values:

pI ≈ (pKa₁ + pKa₂) / 2

For Theophylline-7-acetic acid, this would involve the pKa of the carboxylic acid group and the pKa of the protonated xanthine core. At the pI, the population of zwitterions (molecules with both a positive and a negative charge) is maximized. These neutral species have minimal interaction with polar water molecules, leading to the lowest aqueous solubility and, consequently, the highest precipitation yield. Therefore, the primary goal of pH optimization is to identify and maintain the pH at or very near the compound's pI.

Part 2: Visualizing the Principle & Workflow

Understanding the relationship between pH and molecular charge is crucial. The following diagram illustrates how the ionization state of Theophylline-7-acetic acid changes with pH, dictating its solubility.

G pH_low pH_low pH_pI pH_pI pH_low->pH_pI Add Base (Increase pH) pH_high pH_high pH_pI->pH_high Add Base (Increase pH) G A 1. Prepare Stock Solution Dissolve crude product completely. (e.g., in dilute NaOH, pH > 9) B 2. Initial pH Adjustment Slowly add acid (e.g., HCl) to approach the estimated pI. A->B C 3. Induce Precipitation Continue slow acid addition. Monitor for onset of turbidity. B->C D 4. pH Screening Create small aliquots and adjust each to a specific pH (e.g., 3.0, 3.5, 4.0, 4.5, 5.0) C->D E 5. Equilibrate Stir all aliquots at a constant temperature for a set time (e.g., 2-4 hours). D->E F 6. Isolate & Dry Filter, wash, and dry the precipitate from each aliquot. E->F G 7. Analyze Measure dry weight (Yield). Analyze purity via HPLC. F->G H 8. Determine Optimum Identify pH with the best balance of yield and purity. G->H

Caption: Experimental workflow for pH optimization.

Step-by-Step Methodology:

  • Preparation of the Stock Solution:

    • Dissolve a known quantity of the crude theophylline acetic acid in an aqueous solution where it is fully soluble. This is typically achieved by adding a base (like NaOH) to raise the pH well above the carboxylic acid's pKa (e.g., pH 9-10), ensuring the formation of the highly soluble sodium salt.

    • Ensure the solution is clear and free of any undissolved solids. Filter if necessary.

  • Controlled pH Adjustment:

    • Place the solution on a stir plate with moderate agitation.

    • Immerse a calibrated pH probe into the solution.

    • Slowly, and in a dropwise manner, add an acid (e.g., 1 M HCl) to the solution. A slower addition rate is critical to promote the growth of larger, more easily filterable crystals rather than an amorphous solid. [1]

  • Screening and Equilibration:

    • As you approach the estimated pI range (e.g., pH 3-5), you should observe the onset of precipitation (turbidity).

    • For a systematic screen, prepare several smaller, equal-volume aliquots from the main stock solution.

    • Adjust each aliquot to a precise target pH value within the precipitation range (e.g., 3.0, 3.5, 4.0, 4.5, 5.0).

    • Allow the slurries to stir at a controlled temperature for a sufficient equilibration period (e.g., 2-4 hours) to ensure precipitation is complete.

  • Isolation and Analysis:

    • Isolate the solid from each aliquot by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual soluble impurities.

    • Dry the collected solids under vacuum at an appropriate temperature to a constant weight.

    • Calculate the yield for each pH point: Yield (%) = (Mass of Dry Product / Initial Mass of Crude) x 100.

    • Analyze the purity of the dried product from each pH point using a validated HPLC method. [12]

  • Optimization:

    • Plot the yield and purity as a function of pH.

    • The optimal pH is the one that provides the highest yield of product that meets the required purity specification.

Part 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Q1: My precipitation yield is consistently low. What are the likely causes and how can I fix it?

Possible Causes:

  • Incorrect pH: You may not be at the true isoelectric point (pI). The estimated pI is a starting point, but the optimal pH must be determined experimentally.

  • Incomplete Precipitation: The equilibration time may be too short, especially at lower temperatures or concentrations.

  • Supersaturation: The solution may remain supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility but precipitation has not yet initiated effectively. [2]* Product Loss during Isolation: Significant amounts of the product may be dissolving in the wash solvent or passing through the filter medium.

Troubleshooting Steps:

  • Verify pH Meter Calibration: An inaccurate pH reading is a common source of error. Calibrate your meter immediately before use with fresh, certified buffers.

  • Expand and Refine pH Screen: Conduct your precipitation experiment at narrower pH intervals around the initial optimum (e.g., if pH 4.0 was best, test 3.8, 3.9, 4.0, 4.1, 4.2).

  • Increase Equilibration Time: Double the stirring time for your slurry to see if the yield increases. If it does, the process was kinetically limited.

  • Introduce Seed Crystals: After initial pH adjustment and the first sign of turbidity, adding a small amount of previously isolated, pure crystalline material (seed crystals) can overcome the energy barrier to nucleation and promote complete precipitation. [13]5. Optimize Washing: Wash the filter cake with a minimal volume of cold solvent. Consider using a solvent mixture (e.g., cold water/isopropanol) where the product has even lower solubility than in pure water.

Q2: The precipitate is oily, gummy, or amorphous, not a filterable crystalline solid. How can I improve crystallinity?

Possible Causes:

  • "Shock" Precipitation: The pH was changed too rapidly, or the anti-solvent was added too quickly. This causes the compound to crash out of solution as a disordered, amorphous solid instead of forming an ordered crystal lattice.

  • High Supersaturation: The initial concentration of the product in the solution is too high.

  • Temperature: The precipitation temperature may be too low, hindering molecular mobility and the ability to form an ordered lattice.

Troubleshooting Steps:

  • Reduce Rate of pH Change: Add the acid or base solution much more slowly, especially around the pI. Using a syringe pump for automated, slow addition can provide excellent control.

  • Increase Temperature: Conduct the precipitation at a slightly elevated temperature (e.g., 40-50 °C). This can increase solubility slightly, reducing the level of supersaturation and providing the molecules with more energy to arrange themselves into a crystal lattice. The solution can then be cooled slowly to maximize yield.

  • Decrease Initial Concentration: Start with a more dilute solution of your crude product. This lowers the supersaturation level when the pH is adjusted.

  • Employ an "Aging" Step: After precipitation, hold the slurry at a constant temperature with slow stirring for an extended period (8-24 hours). This process, known as Ostwald ripening, allows smaller or amorphous particles to redissolve and deposit onto larger, more stable crystals, improving the overall crystallinity.

Q3: My final product purity is low due to co-precipitated impurities. How can this be minimized?

Possible Causes:

  • Impurity Isoelectric Point: An impurity may have a similar pI to your product, causing it to precipitate under the same pH conditions.

  • Occlusion: Impurities can become trapped within the crystal lattice as the crystals grow (occlusion) or adsorbed onto the crystal surface.

Troubleshooting Steps:

  • Characterize Impurities: If possible, identify the major impurities and determine their physicochemical properties (e.g., are they acidic, basic, or neutral?).

  • pH Manipulation: If an impurity is, for example, a neutral compound, its solubility will not be significantly affected by pH. You may be able to find a pH window where your product precipitates but the neutral impurity remains in solution.

  • Optimize Growth Rate: As mentioned previously, a slower crystallization process (achieved by slower pH adjustment or cooling) provides more time for impurities to be rejected from the growing crystal surface, resulting in higher purity. [13]4. Recrystallization: If co-precipitation is unavoidable, a second crystallization (recrystallization) step is often necessary. Redissolve the impure solid by adjusting the pH away from the pI, and then repeat the controlled precipitation protocol.

References
  • Deranged Physiology. (n.d.). Theophylline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Summary for CID 2153. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Theophylline (FDB000453). Retrieved from [Link]

  • AP Chemistry Study Guide. (2025, December 9). Henderson Hasselbalch Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Burl, S., Vaezeslami, S., & Collazo, M. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development. American Laboratory. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of theophylline at different pH values [Table]. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Acefylline. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • PMC. (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Retrieved from [Link]

  • Merck Index. (n.d.). Acefylline. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Ester Hydrolysis of Theophylline-8-Acetates

Welcome to the technical support center for the ester hydrolysis of theophylline-8-acetates. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ester hydrolysis of theophylline-8-acetates. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to not only provide solutions to common experimental challenges but also to explain the underlying scientific principles to empower your research.

Introduction to Theophylline-8-Acetate Hydrolysis

Theophylline-8-acetate and its derivatives are often synthesized as prodrugs to enhance the physicochemical properties of the parent theophylline molecule, a widely used bronchodilator. The controlled hydrolysis of the ester bond to release the active theophylline is a critical step in both in vitro and in vivo studies. This process, however, can be fraught with challenges, from incomplete reactions to the formation of unwanted byproducts. This guide will help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Incomplete or Slow Hydrolysis Reactions

Q1: My base-catalyzed hydrolysis of a theophylline-8-acetate derivative is stalled. What are the likely causes and how can I drive it to completion?

A1: Incomplete saponification (base-catalyzed hydrolysis) is a common issue. Several factors could be at play:

  • Insufficient Base: The hydrolysis of an ester with a hydroxide-producing base like NaOH is technically base-promoted, not catalyzed, because the hydroxide ion is consumed in the reaction.[1] For each mole of ester, you consume one mole of base. If you are using a catalytic amount of base, the reaction will stop once the base is consumed.

    • Solution: Use at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For stubborn esters, using an excess of the base (2-3 equivalents) can help drive the reaction to completion.[2]

  • Poor Solubility: Theophylline-8-acetate derivatives can have limited solubility in purely aqueous basic solutions, leading to a slow or incomplete reaction due to phase separation.

    • Solution: Employ a co-solvent system. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol can significantly improve the solubility of the ester.[2] A 1:1 mixture of THF and water is a common starting point. Be cautious when using alcoholic co-solvents like methanol, as this can lead to transesterification (see Section 2).

  • Inadequate Temperature: Hydrolysis reactions, like most chemical reactions, are temperature-dependent. Room temperature may not provide sufficient energy to overcome the activation barrier, especially for sterically hindered esters.

    • Solution: Gently heat the reaction mixture. Refluxing in a THF/water or ethanol/water mixture is a common strategy to accelerate the reaction.[2]

  • Steric Hindrance: Bulky groups near the ester functionality on either the theophylline or the acetate side can physically block the approach of the nucleophilic hydroxide ion.[3] This steric inhibition will slow down the rate of hydrolysis.

    • Solution: For sterically hindered esters, more forcing conditions are necessary. This includes increasing the temperature to reflux, prolonging the reaction time, and using a stronger base or a higher concentration of the base.

Q2: I'm attempting an acid-catalyzed hydrolysis, but the reaction is very slow and doesn't seem to go to completion. Why is this and what can I do?

A2: Acid-catalyzed hydrolysis is an equilibrium-controlled process.[4] The reverse reaction, Fischer esterification, is also catalyzed by acid.

  • Reversibility: The presence of the alcohol product can push the equilibrium back towards the starting ester.

    • Solution: To drive the reaction forward, you need to use a large excess of water.[4] This is typically achieved by using a dilute aqueous acid solution (e.g., 1M HCl or H₂SO₄) as the reaction medium. Heating the reaction under reflux is also necessary to achieve a reasonable reaction rate.

  • Incomplete Protonation: The first step in acid-catalyzed hydrolysis is the protonation of the carbonyl oxygen of the ester. If the acid is not strong enough or the concentration is too low, the equilibrium concentration of the protonated, more reactive ester will be low.

    • Solution: Use a strong acid catalyst like sulfuric acid or hydrochloric acid. Ensure the reaction is heated sufficiently to provide the necessary activation energy.

Q3: My enzymatic hydrolysis using Porcine Liver Esterase (PLE) is inefficient. How can I optimize this reaction?

A3: Enzymatic hydrolysis is highly sensitive to reaction conditions. Here are key parameters to optimize:

  • pH: Esterases have an optimal pH range for their activity. For PLE, this is typically around pH 7-8.[5]

    • Solution: Perform the reaction in a buffered solution, such as a phosphate buffer, to maintain the optimal pH.

  • Temperature: Enzymes also have an optimal temperature range. For PLE, this is generally around 25-37°C.[6]

    • Solution: Maintain the reaction temperature within the optimal range using a water bath or incubator.

  • Enzyme Concentration: An insufficient amount of enzyme will lead to a slow reaction.

    • Solution: Increase the concentration of PLE in the reaction mixture. It's often determined in units of activity (U) per mole of substrate.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.

    • Solution: If you suspect substrate inhibition, try running the reaction at a lower substrate concentration.

  • Co-solvents: While often necessary for substrate solubility, organic co-solvents can denature enzymes.

    • Solution: If a co-solvent is needed, use the minimum amount possible. DMSO is often a better choice than alcohols as it is generally less denaturing to enzymes at low concentrations.[6]

Section 2: Unexpected Results and Byproducts

Q4: I'm seeing an unexpected peak in my HPLC analysis after attempting hydrolysis with methanol as a co-solvent. What could it be?

A4: The most likely culprit is a transesterification product.

  • Transesterification: When using an alcohol (e.g., methanol or ethanol) as a co-solvent in base-catalyzed hydrolysis, the corresponding alkoxide (methoxide or ethoxide) is formed in equilibrium with hydroxide. This alkoxide is also a potent nucleophile and can attack the ester, leading to an exchange of the alcohol portion of the ester.[2] If you used methanol as a co-solvent, you may have formed the methyl ester of theophylline-8-acetic acid.

    • How to Confirm: The identity of the byproduct can be confirmed by mass spectrometry (MS). The transesterified product will have a different molecular weight than your starting material.

    • Solution: To avoid transesterification, use a non-alcoholic, water-miscible co-solvent like Tetrahydrofuran (THF) or Dioxane. If an alcohol must be used due to solubility constraints, using tert-butanol is a better option as the bulky tert-butoxide is a much poorer nucleophile.

Q5: My NMR spectrum of the crude product after hydrolysis shows that the theophylline ring has been altered. Is this possible?

A5: Yes, under harsh hydrolytic conditions, the theophylline ring system can be susceptible to degradation.

  • Imidazole Ring Opening: The imidazole portion of the purine ring system in theophylline can be susceptible to cleavage under strongly acidic or alkaline conditions, especially with prolonged heating.[7]

    • Solution: If you suspect degradation of the theophylline core, it is advisable to use milder hydrolysis conditions. This could involve using a weaker base (e.g., K₂CO₃) over a longer period, or switching to an enzymatic method. It is also crucial to monitor the reaction progress closely by TLC or HPLC to avoid unnecessarily long reaction times.

Section 3: Analytical & Monitoring Challenges

Q6: How can I effectively monitor the progress of my hydrolysis reaction?

A6: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the reaction.

    • Procedure: Spot the reaction mixture alongside your starting material (theophylline-8-acetate) and the expected product (theophylline) on a TLC plate. The product, being more polar due to the free carboxylic acid and the N-H group of theophylline, will have a lower Rf value (it will travel a shorter distance up the plate) than the starting ester. The reaction is complete when the spot corresponding to the starting material has disappeared.

    • Troubleshooting TLC:

      • Streaking: If your spots are streaking, it could be due to the acidic or basic nature of the compounds. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluting solvent can improve the spot shape.[8]

      • No Spots: If you don't see any spots, your sample may be too dilute, or you may need a different visualization method (e.g., a UV lamp if your compounds are UV-active, or an iodine chamber).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that allows you to determine the percentage of starting material remaining and product formed.

    • Method: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[2][10] Detection is usually done with a UV detector at a wavelength where both theophylline and its acetate derivative absorb, typically around 270-280 nm.[2][11] As the reaction progresses, the peak for the theophylline-8-acetate will decrease, while the peak for theophylline will increase.

Q7: I'm having trouble developing an HPLC method to separate the starting ester, theophylline, and other potential impurities. What are some key parameters to consider?

A7: Developing a robust HPLC method is crucial for accurate monitoring.

  • Column Choice: A standard C18 column is a good starting point for the separation of these relatively non-polar to moderately polar compounds.[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention time of theophylline, which has a pKa of about 8.8.[12] At a pH below its pKa, theophylline will be protonated and may have a different retention time than in its neutral form. The acetate product is a carboxylic acid, so its retention will also be pH-dependent. Buffering the mobile phase is therefore critical for reproducible results. A pH in the acidic to neutral range (e.g., pH 3-7) is often a good starting point.

  • Organic Modifier: The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer will determine the retention times. A higher percentage of organic solvent will lead to shorter retention times. Start with a simple isocratic method (constant mobile phase composition) and switch to a gradient method (varying the mobile phase composition over time) if you have difficulty separating all components.

  • Common Issues:

    • Peak Tailing: This can be caused by interactions between basic analytes and residual silanol groups on the silica-based column packing. Using a modern, end-capped C18 column or adding a small amount of a competing base like triethylamine to the mobile phase can help.

    • Ghost Peaks: These can arise from impurities in the solvents or from the injector. Ensure you are using high-purity HPLC-grade solvents.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Dissolve the Substrate: In a round-bottom flask, dissolve the theophylline-8-acetate derivative in a suitable solvent system (e.g., a 1:1 mixture of THF and water).

  • Add the Base: Add 2-3 molar equivalents of an aqueous solution of a strong base (e.g., 1M NaOH or LiOH).

  • Heat the Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent like THF was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for Monitoring by HPLC
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 15:85 (v/v) acetonitrile and 50 mM sodium acetate buffer, with the pH adjusted to 6.5 with dilute HCl.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm[2]

  • Injection Volume: 20 µL

  • Procedure:

    • Prepare a stock solution of your theophylline-8-acetate starting material and the expected theophylline product for use as standards.

    • At various time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralizing it if it's a base-catalyzed reaction).

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Calculate the percentage conversion by comparing the peak areas of the starting material and the product.

Data Presentation

ParameterConditionExpected OutcomeTroubleshooting
Reaction Progress Disappearance of starting material spot (higher Rf) and appearance of product spot (lower Rf) on TLC.Complete conversionIf starting material remains, see Section 1.
HPLC Analysis Single, sharp peak for the product with the expected retention time.High purity productIf multiple peaks are present, see Section 2. If peaks are tailing or broad, see Section 3.
Product Yield High yield of the desired hydrolyzed product.>80%Low yield could be due to incomplete reaction or degradation. See Sections 1 & 2.

Visualizations

Diagram 1: General Workflow for Troubleshooting Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_solubility Is the starting material fully dissolved? start->check_solubility add_cosolvent Add a co-solvent (e.g., THF) check_solubility->add_cosolvent No check_base Is the amount of base sufficient? check_solubility->check_base Yes add_cosolvent->check_base add_more_base Increase base to 2-3 equivalents check_base->add_more_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes add_more_base->check_temp increase_temp Increase temperature (reflux) check_temp->increase_temp No check_sterics Is the ester sterically hindered? check_temp->check_sterics Yes increase_temp->check_sterics force_conditions Use more forcing conditions (prolonged heating, stronger base) check_sterics->force_conditions Yes end Reaction Complete check_sterics->end No force_conditions->end G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation (Irreversible) Ester R-C(=O)O-R' Tetrahedral_Intermediate R-C(O⁻)(OH)O-R' Ester->Tetrahedral_Intermediate OH- OH⁻ Tetrahedral_Intermediate_2 R-C(O⁻)(OH)O-R' Carboxylic_Acid R-C(=O)OH Tetrahedral_Intermediate_2->Carboxylic_Acid Alkoxide R'-O⁻ Tetrahedral_Intermediate_2->Alkoxide Carboxylic_Acid_2 R-C(=O)OH Alkoxide_2 R'-O⁻ Carboxylate R-C(=O)O⁻ Carboxylic_Acid_2->Carboxylate Alcohol R'-OH Alkoxide_2->Alcohol

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • BenchChem. (2025). The Degradation of Theophylline Sodium Glycinate: A Technical Guide. Link

  • Reddit. (2023). Why are my ester hydrolysis not working : r/Chempros. Link

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Link

  • Principles of Drug Action 1, Spring 2005, Esters. (2005). University of the Pacific. Link

  • Clark, J. (2016). hydrolysis of esters. Chemguide. Link

  • ResearchGate. (2020). Dissociation of theophylline?. Link

  • Çalışkan, B., & Tuncel, M. (2013). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Marmara Pharmaceutical Journal, 17(2), 71-79. Link

  • Al-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy, 12(1), 198-204. Link

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Link

  • Asian Journal of Pharmaceutics. (2012). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Link

  • PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Link

  • ChemBAM. (n.d.). TLC troubleshooting. Link

  • Farmacia Journal. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. Link

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Link

  • ResearchGate. (2021). Hydrolysis with porcine esterase?. Link

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Optimization

Technical Support Center: Xanthine C8 Position Functionalization

Prepared by: Your Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical troubleshooting advice for one...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical troubleshooting advice for one of the more persistent challenges in purine chemistry: overcoming steric hindrance at the C8 position of the xanthine scaffold. The functionalization of this site is critical for modulating the pharmacological properties of these compounds, yet it is notoriously challenging due to electronic and steric factors. This document provides in-depth, field-proven solutions to common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The solutions provided are based on established literature and explain the chemical principles behind each recommendation.

Q1: My direct C-H arylation of caffeine at the C8 position is giving low to no yield. What are the most likely causes and how can I fix it?

This is a common issue when attempting to couple xanthines with aryl halides. Low yields in palladium-catalyzed C-H functionalization reactions often stem from catalyst deactivation, poor substrate solubility, or a significant steric clash between the xanthine and the incoming aryl group.

Core Problem Analysis:

The C8 position is flanked by two nitrogen atoms (N7 and N9), making it electron-deficient and sterically shielded. The palladium catalyst must be active enough to facilitate the C-H activation step, which can be the rate-determining step, without being poisoned or deactivated over the course of the reaction.

Troubleshooting & Optimization Strategy:

  • Re-evaluate Your Catalyst System: The choice of catalyst, ligand, and additives is paramount.

    • Palladium Source: While Pd(OAc)₂ is common, consider using a more robust catalyst like Pd(OH)₂/C (Pearlman's catalyst), which can be effective for coupling with less reactive aryl chlorides.[1]

    • The "Silver Bullet" Additive: The addition of a silver salt, typically Ag₂O or Ag₂CO₃, has been shown to dramatically improve reaction rates and yields.[2] Silver(I) is thought to act as a terminal oxidant, assisting in the regeneration of the active Pd(II) catalyst and potentially playing a role in the C-H activation step itself.[2][3] Using a stoichiometric amount (0.1 to 1 eq.) of Ag₂O can reduce catalyst loading and reaction time.[2][4]

    • Ligand Selection: For bulky substrates, a bulky phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃) can promote the desired reaction.

  • Optimize Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often necessary to ensure the solubility of the xanthine starting material, especially at the required reaction temperatures.[5][6]

    • Base: An appropriate base is crucial. Cesium carbonate (Cs₂CO₃) is frequently effective in these reactions.[1][5]

    • Temperature: These reactions often require significant thermal energy. Temperatures in the range of 140-160 °C are common.[1][5]

DOT Script for a Proposed Catalytic Cycle

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition AgI Ag(I) Additive (e.g., Ag2O) ArX Ar-X (Aryl Halide) ArX->PdII_ArX Xanthine Xanthine-H PdII_Xanthine [Xanthine-Pd(II)-Ar]+ Xanthine->PdII_Xanthine PdII_ArX->PdII_Xanthine C-H Activation (Assisted by Ag(I)) PdII_Xanthine->Pd0 Forms Pd(0) Product Xanthine-Ar (C8-Arylated Product) PdII_Xanthine->Product Reductive Elimination AgI->PdII_ArX PdII_oxidant Pd(II) AgI->PdII_oxidant Re-oxidation of Pd(0) to Pd(II) Ag0 Ag(0) PdII_oxidant->Ag0 G start Goal: Synthesize C8-Alkyl Xanthine check_reagent Is the alkylating reagent simple (e.g., from an ether)? start->check_reagent check_precursor Is the corresponding 5,6-diaminouracil precursor available? check_reagent->check_precursor No photoredox Strategy 1: Visible-Light Direct C-H Alkylation check_reagent->photoredox Yes cobalt Strategy 2: Co-Catalyzed Direct Alkylation with Ethers check_reagent->cobalt Yes (if ether) traube Strategy 3: Traube Ring Synthesis from Uracil Precursor check_precursor->traube Yes fail Re-evaluate synthetic approach or target molecule check_precursor->fail No

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 8-Substituted Xanthines

Executive Summary & Scientific Rationale 8-Substituted xanthines, such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and 8-phenyltheophylline (8-PT), represent a privileged class of pharmacophores widely developed as pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

8-Substituted xanthines, such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and 8-phenyltheophylline (8-PT), represent a privileged class of pharmacophores widely developed as potent, selective adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors[1]. In drug metabolism and pharmacokinetics (DMPK) studies, the precise structural elucidation of these compounds and their metabolites relies heavily on advanced mass spectrometry (MS).

This guide provides an in-depth, objective comparison of mass spectrometric platforms—specifically Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), Electron Impact (EI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)—for the characterization of 8-substituted xanthines. By dissecting the mechanistic causality behind their fragmentation pathways, this guide equips analytical scientists with the necessary parameters to design self-validating analytical workflows.

Platform Comparison: Selecting the Optimal MS Methodology

The choice of ionization technique fundamentally alters the observed fragmentation landscape of xanthine derivatives.

ESI-MS/MS (The Gold Standard for DMPK)

ESI-MS/MS operated in positive ion mode is the premier choice for LC-MS workflows. Xanthines possess multiple basic nitrogen atoms within their pyrimidine and imidazole rings, making them highly amenable to protonation, yielding stable [M+H]+ precursor ions[2]. The soft ionization nature of ESI ensures that fragmentation only occurs predictably within the collision cell (CID), allowing for highly sensitive Multiple Reaction Monitoring (MRM)[3].

EI-MS (Library Matching & Hard Ionization)

EI-MS (70 eV) induces hard ionization, generating radical cations ( M+∙ ). While excellent for generating highly reproducible, library-matchable spectra, EI-MS often obliterates the molecular ion of heavily 8-substituted xanthines due to the immense internal energy imparted, complicating the identification of novel metabolites.

MALDI-TOF MS (Advanced Structural Categorization)

Recent advancements have positioned MALDI-TOF as a powerful alternative for specific structural categorization. Using specialized matrices like 5-nitrosalicylic acid (NSA) or 1,5-diaminonaphthalene (DAN), MALDI can induce unique photochemical reactions. NSA acts as a radical abstractor to generate [M−H]− ions, while DAN facilitates hydrogen attachment to the carbonyl groups of the xanthine core, generating [M+2H]+∙ radical cations[4]. This is highly sensitive to the nature of the C-8 substituent.

Table 1: Performance Comparison of MS Platforms for 8-Substituted Xanthines
FeatureESI-MS/MS (Positive Mode)EI-MS (70 eV)MALDI-TOF (NSA/DAN Matrices)
Primary Ion Species [M+H]+ M+∙ [M−H]− (NSA) or [M+2H]+∙ (DAN)
Fragmentation Control High (Tunable Collision Energy)Low (Fixed 70 eV)Moderate (Laser Fluence / Matrix dependent)
Sensitivity Sub-nanogram/mL (MRM)Microgram/mLNanogram to Microgram
Best Application LC-MS/MS quantification & DMPKGC-MS volatile derivativesTissue imaging & Isomer differentiation

Mechanistic Causality: Fragmentation Pathways

Understanding why 8-substituted xanthines fragment under Collision-Induced Dissociation (CID) is critical for rational MRM transition selection.

  • C-8 Substituent Cleavage (The Initiation Step): The bond connecting the C-8 position to its substituent is often the primary site of fragmentation. For aliphatic substituents (e.g., the cyclopentyl group in DPCPX), fragmentation proceeds via a low-energy alkene elimination (loss of cyclopentene, -68 Da). Conversely, aromatic substituents (e.g., 8-phenyl) are highly conjugated with the purine core, requiring significantly higher collision energies to cleave, often resulting in the retention of the phenyl ring during initial core fragmentation[1].

  • Retro-Diels-Alder (RDA) Reactions: Following or competing with C-8 cleavage, the protonated xanthine core undergoes classic RDA fragmentation[5]. This involves the cleavage of the pyrimidine ring, resulting in the neutral loss of isocyanic acid (HNCO, -43 Da) or alkyl-isocyanates (e.g., CH3​NCO , -57 Da for methylated nitrogens)[3].

  • Imidazole Ring Opening: The final high-energy pathway involves the expulsion of carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da) from the residual imidazole framework[5].

G M [M+H]+ Precursor Ion (e.g., m/z 305 for DPCPX) SubLoss Loss of C-8 Substituent (e.g., -Cyclopentene, -68 Da) M->SubLoss Core Core Xanthine Ion (m/z 237) M->Core Direct Cleavage (High CE) SubLoss->Core RNCOLoss Retro-Diels-Alder (RDA) Loss of RNCO (-43 or -57 Da) Core->RNCOLoss Final Imidazole Ring Cleavage Loss of CO / HCN RNCOLoss->Final

Figure 1: Generalized ESI-MS/MS CID fragmentation pathway for 8-substituted xanthines.

Table 2: Characteristic ESI-MS/MS Fragments of Key 8-Substituted Xanthines
CompoundPrecursor [M+H]+ Primary Product Ion (m/z)Secondary Product Ion (m/z)Neutral Loss Causality
8-Cyclopentyltheophylline 249.1181.1124.1Loss of cyclopentene (-68 Da) RDA (-57 Da)
DPCPX 305.2237.1195.1Loss of cyclopentene (-68 Da) Loss of propene (-42 Da)
8-Phenyltheophylline 257.1200.1172.1RDA loss of CH3​NCO (-57 Da) Loss of CO (-28 Da)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols integrate internal validation mechanisms (e.g., stable isotope labeling).

Protocol A: LC-ESI-MS/MS Workflow for Quantitation

Causality: Using a stable isotopically labeled internal standard (e.g., Caffeine- d9​ ) corrects for matrix-induced ion suppression in the ESI source, ensuring absolute quantitative accuracy[3].

  • Sample Preparation: Spike 100 μL of plasma with 10 μL of Caffeine- d9​ (1 μg/mL ). Extract using Oasis HLB Solid-Phase Extraction (SPE) cartridges. Elute with 100% methanol and reconstitute in initial mobile phase[2].

  • Chromatography: Inject 10 μL onto a C18 reversed-phase column (e.g., 2.7 μm , 150 × 2.1 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to ensure optimal protonation.

  • Source Parameters: Operate the ESI source in positive mode. Set Ion Spray Voltage to +4500 V and source temperature to 600 °C to ensure complete desolvation[2].

  • MS/MS Optimization: Infuse the neat standard directly to optimize Collision Energy (CE). For C-8 aliphatic xanthines, set CE to 15-25 eV for substituent cleavage. For C-8 aromatic xanthines, elevate CE to 30-45 eV to force RDA cleavage.

Workflow Prep Sample Prep (SPE + Isotope IS) LC LC Separation (C18, 0.1% Formic Acid) Prep->LC ESI ESI Source (+4500V, 600°C) LC->ESI Q1 Q1 Selection (Precursor Isolation) ESI->Q1 CID Collision Cell (N2 Gas, Tuned CE) Q1->CID Q3 Q3 Detection (MRM Transitions) CID->Q3

Figure 2: Step-by-step LC-ESI-MS/MS experimental workflow for quantitative analysis.

Protocol B: MALDI-TOF MS for Structural Categorization

Causality: Conventional MALDI matrices (like CHCA) often fail to yield informative ions for purines. Utilizing 5-Nitrosalicylic acid (NSA) drives a specific photochemical hydrogen abstraction, allowing the differentiation of C-8 substituted isomers based on [M−H]− to [M+H]+ abundance ratios[4].

  • Matrix Preparation: Dissolve NSA in acetonitrile/water (1:1, v/v) containing 0.1% trifluoroacetic acid to a concentration of 10 mg/mL.

  • Spotting: Mix 1 μL of the 8-substituted xanthine solution (100 μM ) with 1 μL of the NSA matrix. Spot 1 μL of the mixture onto a stainless-steel MALDI target plate and dry under ambient conditions.

  • Acquisition: Operate the MALDI-TOF MS in negative reflectron mode. Apply a laser fluence approximately 10-15% above the threshold of matrix ionization.

  • Data Interpretation: Analyze the ratio of the [M−H]− peak relative to background noise. The nitro group of NSA effectively withdraws hydrogen radicals from the α -carbon of the amine or substituent groups, yielding highly characteristic structural fingerprints[4].

References

  • Electrospray ionization mass spectrometric characterization and quantitation of xanthine derivatives using isotopically labelled analogues: an application for equine doping control analysis.Rapid Communications in Mass Spectrometry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUaiwBT-h1b5QJcHlVwYn3_4MZMI4lszrNgmhr2XQ_hcCnv11KGrzupjIsIFC31BjLhza4Ykh6xiDALqSap35cZ32MtKUym18gmvzZ1hf8aV82HmuiX4vJnuixA0rlsIvGY-QI]
  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.Spectroscopy Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4g5SLNUbNcX6fqJLbLT8B8xPKvwoIEMRwVpAeqUtFWH10jSi-U2b9GTNcV8VEZt-3YPXFt5vSO8Eoq3j8kcz4xaab7OYcrq7k0lS8U5HQoUgt1E0KwQnhVAgdr5cBjJtBWY8spLxzGyiohzMk0cVN-dL3Hkw4IVx1sefaEutRPqt-Ye4ERBntjldKfvo5ykksqbsvUtTouv4XkfHASxmCYuiCC0lRE0IUdjCS4u8lgYLMjOp70iX_qMcl0g-03pCCCBvq8nj29A==]
  • Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApmGZw92H3bx-FgoWqzgbTBzADvVZnSerM975IJcyBRkbcfUvk6wSTjnUwHlSXPCI_BdaSuTRY_IWBAYc-GyYOJHM2o21TX8vGcO0NzdkvL9vuShPyEDmTj1SG9K75mg3Z6b5oToNIMs=]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfxfwd3vuIOEzq2bQ8mTk5We1NKjkhX54oVkkK9-SS7nUZ6iZnIb8MA8b7t6HO0KgPRhTPNc4zjBvy6iXYAbVdGh-LzDCahkBWDbxBGCIgH-Bgdt2u6R2Ok-zedWBqF_yRJyeulr0tTf6VkdX1IK1GOqS7fsOA5QFU]
  • Endogenous adenosine contributes to renal sympathetic neurotransmission via postjunctional A1 receptor-mediated coincident signaling.American Physiological Society Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKB1N627_XK35hVMYgMmtui3KITkKZwAueKPuYSzMdUJAn-sdbcdWLTwILhlDUZcq-heXU3AMX4cjYNeBL857jeTpwFmoOAEXkXQu65hy6oJ37uABUBpFujUd0jMGXAin0t9TIIoNhv8vLTIYm-4Xo2oExlwKUDhUHRWyHlkK_]

Sources

Comparative

C13 NMR characterization of theophylline C8-substituents

Structural Elucidation of C8-Substituted Theophylline: A 13 C NMR Platform Comparison Guide The C8-Substitution Paradigm & Analytical Bottlenecks Theophylline (1,3-dimethylxanthine) is a foundational methylxanthine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of C8-Substituted Theophylline: A 13 C NMR Platform Comparison Guide

The C8-Substitution Paradigm & Analytical Bottlenecks

Theophylline (1,3-dimethylxanthine) is a foundational methylxanthine scaffold in medicinal chemistry. Modifying the C8 position—via the introduction of aryl, alkyl, or triazole substituents—is a primary synthetic strategy to tune binding affinity toward adenosine receptors ( A2A​ , A2B​ ) and mitigate off-target phosphodiesterase (PDE) inhibition.

However, confirming successful C8-substitution presents a distinct analytical bottleneck. In pure theophylline, the C8 position is a protonated methine (CH)[1]. Upon substitution, it converts into a quaternary carbon . Quaternary carbons lack attached protons, eliminating the dominant dipole-dipole relaxation mechanism. This results in excessively long longitudinal relaxation times ( T1​ ) and negligible Nuclear Overhauser Effect (NOE) enhancement, causing the C8 signal to frequently "disappear" into the baseline during standard 13 C NMR acquisition. Overcoming this requires a deliberate combination of hardware selection and pulse sequence design.

Hardware Comparison: CryoProbe vs. RT Probe vs. Benchtop NMR

Selecting the correct NMR platform is critical for balancing data resolution, throughput, and operational cost. We objectively compare three tiers of instrumentation for characterizing C8-substituted theophylline derivatives.

The Physics of Sensitivity: Why CryoProbes Dominate

In traditional Room Temperature (RT) probes, the electronic components generate thermal (Johnson-Nyquist) noise that obscures weak signals. CryoProbes overcome this by actively cooling the RF transmit/receive coils and preamplifiers to cryogenic temperatures (~20 K to 83 K) using cold helium gas[2]. While the sample remains at ambient temperature, the reduction in electronic "static" yields a 300% to 400% increase in the signal-to-noise ratio (SNR)[2]. For mass-limited, novel C8-derivatives, this hardware upgrade is often the difference between a definitive assignment and an ambiguous baseline.

Conversely, Advanced Benchtop NMR (60-100 MHz) utilizes permanent, cryogen-free neodymium magnets. While lacking the extreme sensitivity and dispersion of high-field superconducting magnets, benchtop systems have emerged as powerful, cost-effective alternatives for process analytical technology (PAT) and the routine QA/QC of known pharmaceutical batches[3].

Table 1: Performance Matrix for C8-Derivative Characterization
Performance MetricAdvanced Benchtop NMR (60-100 MHz)Standard RT Probe (400-500 MHz)High-Field CryoProbe (600+ MHz)
Primary Application Routine QA/QC, Process Monitoring[3]General Structural ConfirmationDe Novo Elucidation, Impurity Profiling
Relative Sensitivity Low (Requires >50 mM conc.)Moderate (Requires ~10-50 mM)Ultra-High (Requires <5 mM)
Hardware Mechanism Permanent NdFeB MagnetSuperconducting, Ambient CoilSuperconducting, Coil cooled to ~20K[2]
13 C Acquisition Time Hours (Often impractical for C8)1 - 2 Hours10 - 15 Minutes
Cost & Maintenance Low Capital, Cryogen-FreeHigh Capital, Liquid He/N 2​ Premium Capital, Cryocooler Maintenance

Decision Workflow Visualization

To optimize instrument time, platform selection should be dictated by sample concentration and the novelty of the target molecule.

G Start Synthesized C8-Substituted Theophylline Prep Sample Prep: DMSO-d6 ± Cr(acac)3 Relaxation Agent Start->Prep Decision Concentration & Goal? Prep->Decision Benchtop Benchtop NMR (60-100 MHz) Routine QA/QC Decision->Benchtop >50 mM, Known Target Cryo CryoProbe NMR (600+ MHz) De Novo Elucidation Decision->Cryo <5 mM, Novel Structure Acq1 1D 13C & DEPT Direct Observation Benchtop->Acq1 Cryo->Acq1 Acq2 2D 1H-13C HMBC Indirect Detection Cryo->Acq2 Result Unambiguous C8 Assignment (~145 - 155 ppm) Acq1->Result Acq2->Result

Workflow for selecting the optimal NMR platform and strategy for C8-substituted theophylline.

Self-Validating Experimental Protocols

Do not simply run a standard 1D 13 C sequence and hope for the best. The physics of the quaternary C8 demand a deliberate, self-validating strategy.

Step 1: Sample Preparation & Shimming Validation
  • Action: Dissolve 10-15 mg of the synthesized derivative in 600 µL of DMSO- d6​ . If direct 1D 13 C observation is required, add 0.05 M Chromium(III) acetylacetonate ( Cr(acac)3​ ).

  • Causality: Cr(acac)3​ acts as a paramagnetic relaxation agent. The unpaired electrons of Cr3+ provide a highly efficient dipole-dipole relaxation pathway, drastically shortening the T1​ of the quaternary C8 carbon and preventing signal saturation during rapid RF pulsing.

  • Self-Validation: Acquire a standard 1D 1 H spectrum. Measure the full width at half maximum (FWHM) of the solvent peak. If FWHM > 1.0 Hz, re-shim the magnet. Proceeding with poor magnetic homogeneity will smear the already weak C8 signal into the baseline noise.

Step 2: Probe Tuning and Matching (ATM)
  • Action: Execute automatic tuning and matching for both 1 H and 13 C channels.

  • Causality: High ionic strength or polar solvents (like DMSO) alter the impedance of the sample coil. Tuning ensures the probe's LC circuit resonates exactly at the Larmor frequency, maximizing power transfer and sensitivity.

  • Self-Validation: Visually inspect the wobble curve. The minimum must be centered exactly at the target frequency and touch the baseline, indicating zero RF reflection.

Step 3: 2D HMBC Acquisition (The Indirect Solution)
  • Action: Set up a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH​≈8 Hz).

  • Causality: Instead of directly observing the insensitive 13 C nucleus, HMBC transfers magnetization from highly sensitive adjacent protons (e.g., protons on the new C8-substituent or the N7-H) to the C8 carbon. This leverages the higher gyromagnetic ratio of 1 H, yielding structural connectivity data in a fraction of the time required for a 1D 13 C spectrum.

  • Self-Validation: Check the resulting 2D spectrum for one-bond ( 1JCH​ ) breakthrough peaks. If residual doublets appear around protonated carbons, the low-pass J-filter (typically set to 140-150 Hz) requires recalibration.

Data Presentation: 13 C Chemical Shift Signatures

Upon successful acquisition, the chemical shift of the C8 carbon serves as the definitive proof of substitution. In pure theophylline, the C8 resonance typically appears at ~140.2 to 143.3 ppm[1]. When a substituent is added, or when the N7/C8 region is coordinated to a metal center (e.g., Palladium), the deshielding effect drives the C8 resonance significantly downfield[4].

Table 2: Experimental 13 C NMR Chemical Shift Benchmarks (DMSO- d6​ )
Compound / DerivativeC2 (C=O)C4C6 (C=O)C8 (Target) Reference Data
Pure Theophylline 151.5 ppm148.3 ppm154.7 ppm143.2 ppm [1]
Pd(II)-Coordinated Theophylline 152.1 ppm150.0 ppm155.9 ppm147.2 ppm [4]
C8-Triazole Derivative ~151.6 ppm~153.9 ppm~167.6 ppm~148 - 154 ppm *[5]

*Note: Highly saturated C8 modifications (e.g., tetrahydro-purine-diones) will exhibit sp3 hybridization, shifting the C8 resonance drastically upfield (e.g., ~79-83 ppm)[5]. Always correlate 1D shifts with 2D HMBC connectivity.

Strategic Recommendations

For drug development professionals synthesizing novel C8-theophylline libraries, reliance on standard RT probes creates an analytical bottleneck. Transitioning de novo structural elucidation to a CryoProbe-equipped high-field system is strongly recommended, as the 4x sensitivity gain fundamentally solves the quaternary carbon T1​ issue[2]. However, once a lead compound is established and moves into scale-up, Advanced Benchtop NMR provides an unbeatable ROI for rapid, localized batch verification[3], provided the concentration exceeds the benchtop detection threshold.

References

  • [4] SYNTHESIS, STRUCTURE AND DFT CALCULATIONS ON COMPLEXES OF PALLADIUM(II) WITH THEOPHYLLINE, Revue Roumaine de Chimie. URL:

  • [2] What is a cryoprobe?, NMR and Chemistry MS Facilities - Cornell University. URL:

  • [5] Synthesis of some new theophylline derivatives using click chemistry and study of biological activity, Chemical Problems. URL:

  • [3] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances, PubMed. URL:

  • [1] Theophylline Extracted from Fu Brick Tea Affects the Metabolism of Preadipocytes and Body Fat in Mice as a Pancreatic Lipase Inhibitor, PMC. URL:

Sources

Validation

A Comparative Guide to Purity Analysis Standards for Theophylline-7-acetic Acid (Acefylline)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Theophylline-7-acetic Acid Theophylline-7-acetic acid is a key synthetic derivative of theophylline, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Theophylline-7-acetic Acid

Theophylline-7-acetic acid is a key synthetic derivative of theophylline, serving as a vital intermediate and active pharmaceutical ingredient (API) in its own right.[1] As a bronchodilator and cardiac stimulant, its therapeutic efficacy and safety are intrinsically linked to its purity profile.[2] Impurities, which can arise from the synthesis process, degradation, or storage, may include unreacted starting materials, by-products, or degradation products.[3] These can be pharmacologically active, toxic, or interfere with the stability of the final drug product. Therefore, robust and validated analytical methods for purity determination are not merely a quality control checkpoint but a cornerstone of regulatory compliance and patient safety.

Comparative Analysis of Key Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of Theophylline-7-acetic acid due to its high specificity, sensitivity, and suitability for stability-indicating assays.[3][4] However, other methods such as High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry can also be employed, each with its own set of advantages and limitations. Gas Chromatography (GC) and titration are less common for this specific analyte, likely due to its low volatility and the superior performance of HPLC.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in the reverse-phase mode, is the most widely reported and reliable method for assessing the purity of Theophylline-7-acetic acid.[5] Its strength lies in its ability to separate the main compound from closely related impurities and degradation products, allowing for accurate quantification of each.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: Theophylline-7-acetic acid is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for good retention and resolution.

  • Buffered Mobile Phase: The use of a buffer, such as ammonium acetate or a phosphate buffer, is crucial to control the pH of the mobile phase.[5][6] This is because the ionization state of the carboxylic acid group on Theophylline-7-acetic acid is pH-dependent, and maintaining a consistent pH ensures reproducible retention times and peak shapes.

  • UV Detection: The purine ring system in Theophylline-7-acetic acid contains a chromophore that absorbs UV light, typically with a maximum absorbance around 257-274 nm.[5][7] This allows for sensitive and specific detection.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on validated methods in the literature.[7][8]

  • Instrumentation and Materials:

    • HPLC system with a UV-Visible or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM Ammonium Acetate, pH adjusted to 7.3) and an organic modifier (e.g., Acetonitrile) in a ratio of approximately 3:7 (v/v).[2]

    • Sample Diluent: Mobile phase.

    • Theophylline-7-acetic acid reference standard and sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: 257 nm.[2]

  • Procedure:

    • Prepare the mobile phase, filter through a 0.45 µm membrane filter, and degas.

    • Accurately weigh and dissolve the Theophylline-7-acetic acid reference standard and sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times to establish system suitability (e.g., retention time repeatability, peak asymmetry).

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Trustworthiness through Forced Degradation Studies:

To establish a method as "stability-indicating," forced degradation studies are essential. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[3] A robust HPLC method must be able to separate the intact drug from all formed degradants.

  • Acid/Base Hydrolysis: Refluxing the sample in dilute HCl and NaOH.

  • Oxidative Degradation: Treating the sample with hydrogen peroxide.

  • Thermal Degradation: Exposing the solid or solution to high temperatures.

  • Photolytic Degradation: Exposing the sample to UV light.

The chromatograms from these stressed samples should show well-resolved peaks for Theophylline-7-acetic acid and its degradation products, proving the method's specificity.[3][9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Preparation Injection Inject Blank, Standard, Sample SamplePrep->Injection Equilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (257 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation

Caption: Workflow for HPLC purity assessment of Theophylline-7-acetic acid.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, higher-throughput, and more cost-effective alternative to HPLC for routine quality control. It allows for the simultaneous analysis of multiple samples on a single plate.

Experimental Protocol: HPTLC Method

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A common mobile phase consists of a mixture like chloroform, methanol, and glacial acetic acid (e.g., in a ratio of 2.0:8.0:0.1 by volume).[10]

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: After drying, scan the plate densitometrically at a wavelength of 254 nm.

  • Quantification: Compare the peak areas of the sample and standard spots.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the assay of Theophylline-7-acetic acid in bulk form or simple formulations. However, it is non-specific and cannot distinguish between the active ingredient and its impurities if they have overlapping UV spectra. Therefore, it is not suitable as a standalone purity-indicating method but can be used for quantitative analysis where impurities are known to be absent or have no significant absorbance at the analytical wavelength.

Experimental Protocol: UV-Vis Spectrophotometric Method

  • Solvent: Methanol or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of Theophylline-7-acetic acid (typically around 274 nm).[4]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of known concentration and measure its absorbance. Determine the concentration from the calibration curve.

Performance Comparison of Analytical Methods

The choice of analytical method is a balance between the required level of detail, sample throughput, and available resources. The following table summarizes the key performance characteristics of the discussed methods.

Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC) UV-Visible Spectrophotometry
Specificity High (can separate and quantify individual impurities)Moderate (can separate spots, but resolution is lower than HPLC)Low (measures total absorbance, non-specific)
Sensitivity High (LOD/LOQ in the µg/mL to ng/mL range)Moderate (LOD/LOQ in the ng/band range)Low
Accuracy High (typically 98-102% recovery)GoodGood (for pure samples)
Precision High (%RSD < 2%)Good (%RSD typically < 5%)Good
Linearity Range Wide (e.g., 100-1000 µg/mL)[3]Moderate (e.g., 0.5-25 µ g/band )[10]Narrow
Application Purity testing, stability studies, impurity profiling, quantificationRoutine QC, screening, limit testsAssay of bulk drug and simple formulations
Throughput Low to moderate (serial analysis)High (parallel analysis)Very High
Cost HighModerateLow

Discussion on the Absence of GC and Titrimetric Methods

While Gas Chromatography (GC) is a powerful tool for volatile compounds, its application to Theophylline-7-acetic acid is limited. The molecule has a high molecular weight and low volatility, making it unsuitable for direct GC analysis without derivatization. This additional sample preparation step can introduce variability and is often more complex than a direct HPLC analysis.

Titrimetric methods, while simple and cost-effective, lack the specificity required for purity analysis where multiple, structurally similar impurities may be present. An acid-base titration could determine the overall acidic content but would not differentiate Theophylline-7-acetic acid from other acidic impurities or degradation products.

Method_Selection cluster_methods Analytical Method Options cluster_suitability Suitability Start Purity Analysis of Theophylline-7-acetic Acid HPLC HPLC Start->HPLC HPTLC HPTLC Start->HPTLC UV_Vis UV-Vis Start->UV_Vis GC_Titr GC / Titration Start->GC_Titr High_Suitability High Suitability (Stability-Indicating) HPLC->High_Suitability High Specificity & Sensitivity Moderate_Suitability Moderate Suitability (Routine QC) HPTLC->Moderate_Suitability High Throughput Low_Suitability Low Suitability (Non-Specific Assay) UV_Vis->Low_Suitability Simple & Fast Not_Recommended Not Recommended (Low Volatility/Specificity) GC_Titr->Not_Recommended Practical Limitations

Caption: Logical flow for selecting an analytical method for Theophylline-7-acetic acid purity.

Conclusion and Expert Recommendations

For the comprehensive purity analysis of Theophylline-7-acetic acid, a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the most appropriate choice. It provides the necessary specificity, sensitivity, and accuracy to meet the stringent requirements of pharmaceutical development and quality control.

  • For R&D and Stability Studies: HPLC with PDA detection is essential for impurity profiling and demonstrating the stability-indicating nature of the assay.

  • For Routine Quality Control: A validated HPLC method remains the gold standard. However, for high-throughput screening or in environments with limited resources, a validated HPTLC method can be a viable alternative.

  • For Bulk Drug Assay (non-purity): UV-Vis Spectrophotometry can be a rapid and economical tool, provided its limitations regarding specificity are well understood and it is used in conjunction with a more specific method for impurity determination.

The development and validation of any analytical method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R1) for method validation.

References

  • Validated Smart Different Chromatographic Methods for Selective Quantification of Acefylline Piperazine, Phenobarbital Sodium and Methylparaben Additive in Bulk and Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Stability Indicating HPTLC Method Development and Validation for Acebrophylline in Bulk and its Tablet Dosage Form. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Validated RP-LC Methods for Investigating the Degradation Behavior of Acefylline: Application for Analysis in Two Binary Mixtures. (2021, July 1). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Acefylline. (n.d.). Inxight Drugs. Retrieved March 7, 2024, from [Link]

  • Acefylline. (n.d.). DrugInfoSys.com. Retrieved March 7, 2024, from [Link]

  • Acefylline API Suppliers. (n.d.). Pharmaoffer.com. Retrieved March 7, 2024, from [Link]

  • Acefylline Piperazine API: Manufacturing Quality and Supply Overview. (2025, November 25). Amber Lifesciences. Retrieved March 7, 2024, from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Determination of Acebrophylline and It's Application for Formulation Analysis and Dissolution Study. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • European Pharmacopoeia. (n.d.). Fimea.fi. Retrieved March 7, 2024, from [Link]

  • Acefylline. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Premium Acefylline Piperazine API for Pharma Needs. (n.d.). Amber Lifesciences. Retrieved March 7, 2024, from [Link]

  • Stability Indicating Method Development and Validation for the Simultaneous Estimation of N-Acetylcysteine and Acebrophylline i. (n.d.). Ijisrt.com. Retrieved March 7, 2024, from [Link]

  • Validated RP-LC Methods for Investigating the Degradation Behavior of Acefylline: Application for Analysis in Two Binary Mixtures. (2020, April 23). PubMed. Retrieved March 7, 2024, from [Link]

  • acefylline. (n.d.). Drug Central. Retrieved March 7, 2024, from [Link]

  • Acefylline | C9H10N4O4 | CID 69550. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • DEVELOPMENT AND VALIDATION OF ACEBROPHYLLINE AND ITS DERIVATIVES FROM MARKETED PREPERATION. (2021, February 15). ijarw.com. Retrieved March 7, 2024, from [Link]

  • Determination of acefylline heptaminol in pharmaceutical preprarations by high performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • European Pharmacopoeia – New online-only 12th Edition. (n.d.). EDQM. Retrieved March 7, 2024, from [Link]

  • European Pharmacopoeia 9 3 Contentsofsupplement9 Edqm. (n.d.). FICS. Retrieved March 7, 2024, from [Link]

  • Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2026, March 10). LCGC International. Retrieved March 7, 2024, from [Link]

  • stability indicating rp-hplc method development and validation for simultaneous quantification of fexofenadine & acebrophylline drug in bulk and tablet dosage form. (2026, February 27). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Retrieved March 7, 2024, from [Link]

  • Validated Eco-Friendly Spectrophotometric Methods for the Determination of Acefylline Piperazine and Bromhexine Hydrochloride in the Presence of Dosage Form Additives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

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Comparative

A Comparative Guide to the Biological Activities of Theophylline and Acefylline

For Researchers, Scientists, and Drug Development Professionals In the landscape of methylxanthine pharmacology, theophylline has long been a cornerstone in the management of respiratory diseases. However, its narrow the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of methylxanthine pharmacology, theophylline has long been a cornerstone in the management of respiratory diseases. However, its narrow therapeutic index and associated toxicities have driven the exploration of derivatives with improved safety profiles. Among these, Acefylline (also known as Theophylline-7-acetic acid) has emerged as a significant comparator. This guide provides an in-depth, objective comparison of the biological activities of Theophylline and Acefylline, synthesizing preclinical and clinical data to inform research and drug development.

Introduction: A Tale of Two Xanthines

Theophylline, a naturally occurring methylxanthine, has been a mainstay in the treatment of asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic effects are primarily attributed to its bronchodilatory and anti-inflammatory properties.[1] Acefylline is a synthetic derivative of theophylline, created by the addition of an acetic acid group at the 7-position of the theophylline molecule.[2][3] This structural modification significantly alters its pharmacokinetic and pharmacodynamic properties, leading to a distinct biological activity profile compared to its parent compound. It is crucial to note that in scientific literature, "Theophylline-8-acetic acid" is an incorrect nomenclature, and the compound of interest is consistently referred to as Theophylline-7-acetic acid or Acefylline.

Core Mechanisms of Action: A Shared Foundation with Divergent Potencies

Both theophylline and acefylline exert their pharmacological effects through two primary mechanisms: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] However, the potency and clinical implications of these actions differ significantly between the two molecules.

Phosphodiesterase (PDE) Inhibition

The bronchodilator and anti-inflammatory effects of methylxanthines are, in part, due to their ability to inhibit PDEs, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDEs, intracellular cAMP levels rise, leading to the relaxation of bronchial smooth muscle (bronchodilation) and a reduction in the activity of inflammatory cells.[4] Theophylline is a non-selective PDE inhibitor, affecting various PDE isozymes.[1]

Signaling Pathway: Phosphodiesterase Inhibition

Theophylline Theophylline / Acefylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits FiveAMP 5'-AMP PDE->FiveAMP Degrades cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Inflammation Reduced Inflammatory Cell Activity PKA->Inflammation Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit Bronchoconstriction Bronchoconstriction AC_inhibit->Bronchoconstriction Leads to Theophylline Theophylline / Acefylline Theophylline->A1R Antagonizes

Caption: Antagonism of adenosine A1 receptors by xanthine derivatives to prevent bronchoconstriction.

Comparative Biological Activity: A Trade-off Between Efficacy and Safety

Preclinical and clinical evidence consistently points towards a significant divergence in the pharmacological profiles of theophylline and acefylline, particularly concerning their bronchodilator efficacy and safety.

Bronchodilator Efficacy

Preclinical studies in guinea pig models have shown that theophylline is effective in reducing mediator-induced bronchoconstriction. [7]In stark contrast, acefylline was found to be "completely inactive" in reversing induced bronchoconstriction in the same models, and at higher doses, it even exacerbated the effects of the mediators. [7]This suggests that acefylline possesses significantly weaker bronchodilator activity than theophylline.

Clinical studies on acefylline for its direct bronchodilator effects are limited. However, studies on acebrophylline have shown comparable efficacy to theophylline in improving spirometric parameters in patients with COPD. [6][8]It is important to consider that acebrophylline's effects are a combination of acefylline and ambroxol.

Safety and Tolerability

A key distinguishing feature of acefylline is its remarkably better safety profile compared to theophylline. [4][7]Theophylline has a narrow therapeutic window, and its use is often associated with adverse effects, including cardiovascular and central nervous system-related side effects. [9] In preclinical acute toxicity studies in rats, aminophylline (a salt of theophylline) was lethal at a dose of 250 mg/kg (i.p.), causing seizures. [7]In contrast, acefylline did not cause seizures or mortality at doses up to 1000 mg/kg (i.p.). [10]This suggests a much wider therapeutic window for acefylline.

Clinical studies comparing acebrophylline with sustained-release theophylline in COPD patients found comparable improvements in symptoms and spirometric parameters, but with significantly fewer cardiovascular side effects in the acebrophylline group. [6][8]Another study concluded that acebrophylline is safer and more effective than theophylline in managing COPD. [9]

Parameter Acefylline (Theophylline-7-acetic acid) Theophylline Animal Model
Bronchodilator Efficacy Inactive Effective Guinea Pig [7]
Acute Toxicity (Seizures & Mortality) No seizures or mortality up to 1000 mg/kg (i.p.) Lethal at 250 mg/kg (i.p.) (as aminophylline) Rat [7][10]
Adenosine A1 Receptor Binding Affinity (Ki) Data not available ~14 µM - [7]

| Adenosine A2 Receptor Binding Affinity (Ki) | Data not available | ~14 µM | - [7]|

Anti-inflammatory Effects

Theophylline possesses anti-inflammatory properties, which are thought to be mediated through several mechanisms, including PDE inhibition and the activation of histone deacetylase-2 (HDAC2), an enzyme that suppresses the expression of pro-inflammatory genes. [1][10][11]Low doses of theophylline have been shown to reduce eosinophils and other inflammatory markers in asthmatic patients. [11] Acefylline and its derivatives also exhibit anti-inflammatory activity. [2][9]Acebrophylline has been shown to inhibit the production of pro-inflammatory mediators like TNF-alpha and leukotrienes. [6][12]This anti-inflammatory action is attributed to the acefylline component. [3]One proposed mechanism for acebrophylline's anti-inflammatory effect is the deviation of phosphatidylcholine towards surfactant synthesis, making it unavailable for the synthesis of inflammatory mediators like leukotrienes. [2]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of a test compound on PDE activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific PDE isozyme.

Workflow: PDE Inhibition Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Separation cluster_3 Detection & Analysis P1 Prepare serial dilutions of test compound I1 Incubate test compound with PDE enzyme P1->I1 P2 Prepare PDE enzyme solution P2->I1 P3 Prepare radiolabeled cAMP substrate I2 Add radiolabeled cAMP to initiate reaction P3->I2 I1->I2 I3 Incubate at 30°C I2->I3 T1 Terminate reaction (e.g., by boiling) I3->T1 T2 Convert 5'-AMP to adenosine (using snake venom nucleotidase) T1->T2 T3 Separate adenosine from unreacted cAMP (e.g., anion-exchange resin) T2->T3 D1 Quantify radioactivity of adenosine T3->D1 D2 Calculate % inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: A generalized workflow for a radioassay-based PDE inhibition experiment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Theophylline or Acefylline) in an appropriate buffer. Prepare a solution of the purified recombinant PDE isozyme of interest in assay buffer. Prepare a solution of radiolabeled cAMP (e.g., [³H]cAMP) in the assay buffer.

  • Enzyme Reaction: In a microplate, add the test compound dilutions to the wells. Add the PDE enzyme solution to each well and pre-incubate to allow for inhibitor binding.

  • Initiation and Incubation: Initiate the reaction by adding the radiolabeled cAMP substrate to each well. Incubate the plate at 30°C for a defined period, ensuring the reaction remains within the linear range.

  • Termination: Stop the reaction, typically by boiling the plate or adding a chemical stop solution.

  • Conversion and Separation: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine. Separate the resulting [³H]adenosine from the unreacted [³H]cAMP using an anion-exchange resin.

  • Detection: Quantify the amount of [³H]adenosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value. [13]

Adenosine Receptor Binding Assay

This protocol describes a general method to determine the binding affinity of a test compound to a specific adenosine receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.

Workflow: Adenosine Receptor Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis P1 Prepare serial dilutions of test compound I1 Incubate membranes, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) P1->I1 P2 Prepare cell membranes expressing the receptor P2->I1 P3 Prepare radioligand solution P3->I1 S1 Separate bound from free radioligand (e.g., rapid filtration) I1->S1 D1 Quantify radioactivity on filters S1->D1 D2 Calculate specific binding D1->D2 D3 Determine IC50 and Ki values D2->D3

Caption: A generalized workflow for a radioligand binding assay to determine receptor affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3). Prepare a solution of a high-affinity radioligand specific for the receptor subtype.

  • Binding Reaction: In a microplate, set up three types of reactions:

    • Total binding: Cell membranes + radioligand + assay buffer.

    • Non-specific binding: Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.

    • Competitive binding: Cell membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. [9]

Conclusion and Future Directions

The comparison between theophylline and its derivative, acefylline, reveals a classic trade-off in drug development: enhanced safety at the cost of reduced primary efficacy. While theophylline remains a potent bronchodilator, its clinical utility is hampered by a narrow therapeutic index and a significant risk of adverse effects. [4][7]Acefylline, on the other hand, demonstrates a markedly improved safety profile but lacks significant direct bronchodilator activity. [7] For researchers and drug development professionals, these findings suggest several key takeaways:

  • The favorable safety profile of acefylline warrants further investigation into its anti-inflammatory and other pharmacological activities. It may hold promise as an adjunct therapy in respiratory diseases or for indications where theophylline's toxicity is a limiting factor.

  • The development of derivatives of acefylline, such as acebrophylline, which combine its safety with other therapeutic actions (e.g., mucoregulation), represents a promising strategy. [6]* There is a clear need for further research to quantify the PDE inhibitory and adenosine receptor antagonist activities of acefylline to better understand its structure-activity relationship and potential for optimization.

Ultimately, the study of theophylline and acefylline underscores the ongoing need for novel respiratory therapeutics that can match the efficacy of established treatments while offering a wider margin of safety.

References

  • Acebrophylline Is A Better Choice Of Drug Over Theophylline For Patients With Asthma, COPD And Bronchitis Patients - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC. (URL: [Link])

  • The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PubMed. (URL: [Link])

  • Theophylline - MDPI. (URL: [Link])

  • A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC. (URL: [Link])

  • Anti-inflammatory dosing of theophylline in the treatment of status asthmaticus in children. (URL: [Link])

  • [The Synthesis and Anti-Inflammatory Properties of 7-theophyllineacetic Acid Derivatives]. (URL: [Link])

  • Acebrophylline Is A Better Choice Of Drug Over Theophylline For Patients With Asthma, COPD And Bronchitis Patients - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed. (URL: [Link])

  • Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed - NIH. (URL: [Link])

  • Comparison of Acebrophylline vs Theophylline on Chronic Obstructive Pulmonary Disease | International Journal of Current Innovations in Advanced Research - ijciar. (URL: [Link])

  • Effects of theophylline on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study. (URL: [Link])

  • Adenosine and adenosine receptors: Newer therapeutic perspective - PMC. (URL: [Link])

  • PDE4D: A Multipurpose Pharmacological Target - PMC. (URL: [Link])

  • Review Article Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - e-Century Publishing Corporation. (URL: [Link])

  • PDE isoforms investigated in this study. | Download Table - ResearchGate. (URL: [Link])

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. (URL: [Link])

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. (URL: [Link])

Sources

Validation

Adenosine Receptor Binding Affinity: A Comparative Guide to 8- vs. 7-Substituted Theophylline Derivatives

Introduction Theophylline (1,3-dimethylxanthine) is a classical, naturally occurring methylxanthine that acts as a non-selective antagonist at adenosine receptors (ARs) and a non-selective phosphodiesterase (PDE) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Theophylline (1,3-dimethylxanthine) is a classical, naturally occurring methylxanthine that acts as a non-selective antagonist at adenosine receptors (ARs) and a non-selective phosphodiesterase (PDE) inhibitor. In drug development, the xanthine scaffold serves as a highly versatile template. The functionalization of theophylline at the C-8 and N-7 positions yields drastically divergent pharmacological profiles. This guide provides an objective comparison of how 8-substitution versus 7-substitution dictates adenosine receptor binding affinity, supported by structural causality and experimental methodologies.

Structural Causality & Binding Mechanics

The binding of xanthines to ARs (predominantly A1 and A2A subtypes) is heavily dependent on the spatial and electronic properties of the purine-dione ring.

C-8 Substitution (Affinity Enhancement): The C-8 position of theophylline points toward a large hydrophobic pocket within the orthosteric binding site of the adenosine receptor. Adding bulky, lipophilic groups (such as phenyl, cycloalkyl, or styryl rings) at C-8 exploits this cavity, drastically increasing both affinity and subtype selectivity[1]. Furthermore, C-8 substitution preserves the N7-H tautomeric form of the xanthine core, which acts as a critical hydrogen bond donor to conserved residues (e.g., Asn253 in the A1 receptor)[2]. Consequently, derivatives like 8-phenyltheophylline and 8-cyclopentyltheophylline exhibit nanomolar to sub-nanomolar Ki​ values[3][4].

N-7 Substitution (Affinity Abrogation): Conversely, alkylation or substitution at the N-7 position generally abolishes adenosine receptor affinity. The addition of a substituent at N-7 directly eliminates the essential N7-H hydrogen bond donor and introduces steric clash within the receptor binding pocket[2]. Molecules like doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline) and caffeine (1,3,7-trimethylxanthine) demonstrate this effect. Doxofylline lacks significant AR antagonism, which clinically translates to a widened therapeutic window with fewer CNS and cardiac side effects, as its primary mechanism shifts entirely toward PDE inhibition and other anti-inflammatory pathways[5][6].

SAR_Logic Theophylline Theophylline (1,3-dimethylxanthine) C8 C-8 Substitution (e.g., Phenyl, Cyclopentyl) Theophylline->C8 Modification N7 N-7 Substitution (e.g., Methyl, Dioxalane) Theophylline->N7 Modification C8_Mech Exploits Hydrophobic Pocket Retains N7-H H-bond C8->C8_Mech N7_Mech Steric Hindrance Disrupts N7-H H-bond N7->N7_Mech C8_Result Massive Increase in AR Affinity (A1/A2A) C8_Mech->C8_Result N7_Result Drastic Decrease in AR Affinity N7_Mech->N7_Result

Structure-Activity Relationship (SAR) logic for theophylline derivatives.

Quantitative Data Comparison

The table below summarizes the binding affinities ( Ki​ ) of theophylline and its key C-8 and N-7 substituted derivatives at A1 and A2A receptors.

CompoundSubstitution TypeA1 Receptor Ki​ (nM)A2A Receptor Ki​ (nM)Primary Pharmacological Profile
Theophylline None (1,3-dimethyl)~14,000~13,000Non-selective AR antagonist / PDE inhibitor
8-Phenyltheophylline (8-PT) C-8 Phenyl~100~1,500Potent A1/A2A antagonist
8-Cyclopentyltheophylline (CPT) C-8 Cyclopentyl~10~50Highly potent A1 antagonist
Caffeine N-7 Methyl~29,000~43,000Weak non-selective AR antagonist
Doxofylline N-7 Dioxalane>100,000>100,000Negligible AR affinity; Bronchodilator

Note: Ki​ values can vary slightly depending on the specific radioligand and tissue preparation (e.g., bovine brain vs. human recombinant receptors)[3][7].

Signaling Adenosine Adenosine (Endogenous Agonist) Receptor Adenosine Receptor (A1 / A2A) Adenosine->Receptor Activates Xanthine 8-Substituted Xanthine (Potent Antagonist) Xanthine->Receptor Competitively Inhibits cAMP_Down Decreased cAMP (A1) or Increased cAMP (A2A) Receptor->cAMP_Down Agonist Effect Blockade Receptor Blockade (No cAMP Modulation) Receptor->Blockade Antagonist Effect

Mechanism of competitive adenosine receptor antagonism by xanthines.

Experimental Methodologies: Radioligand Binding Assay

To objectively determine the Ki​ values of novel theophylline derivatives, a self-validating radioligand competition binding assay is employed. This protocol ensures trustworthiness by incorporating Total Binding (TB) and Non-Specific Binding (NSB) controls to isolate the specific receptor-ligand interaction.

Step-by-Step Protocol for A1 Receptor Binding:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of theophylline derivative (competitor) at varying concentrations ( 10−10 to 10−4 M).

    • 50 µL of [³H]DPCPX (a selective A1 radioligand) at a constant concentration (e.g., 1 nM).

    • 100 µL of membrane suspension.

    • Self-Validation Check: Include wells with buffer only (for TB) and wells with 10 µM CPA ( N6 -cyclopentyladenosine) to define NSB.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting & Analysis: Extract filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity (DPM). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Assay_Workflow Membrane 1. Membrane Preparation (e.g., CHO cells) Incubation 2. Incubation Radioligand + Competitor (90 min, 25°C) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Scintillation 5. Scintillation Counting & Ki Calculation Washing->Scintillation

Step-by-step workflow for the adenosine receptor radioligand binding assay.

References

  • 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC , nih.gov, 1

  • 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors - PubMed , nih.gov, 3

  • Xanthine derivatives as antagonists at and A2 adenosine receptors , windows.net, 2

  • Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) , nih.gov, 5

  • Efficacy and safety profile of doxofylline in asthma: a meta-analysis - Taylor & Francis , tandfonline.com, 6

  • Adenosine A2A Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry , acs.org, 7

  • Adenosine acts by A1 receptors to stimulate release of prolactin from anterior-pituitaries in vitro - PNAS , pnas.org, 4

Sources

Comparative

Structure-Activity Relationship (SAR) of Xanthine-8-Acetic Acids: A Comparison Guide to Water-Soluble Adenosine Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively compare the pharmacological performance, solubility profiles, and structural logic of xanthine-8-acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively compare the pharmacological performance, solubility profiles, and structural logic of xanthine-8-acetic acid derivatives against classic adenosine receptor (AR) antagonists, supported by validated experimental protocols.

The "Brick Dust" Paradox in Xanthine Development

The natural plant alkaloids caffeine and theophylline were the first adenosine receptor (AR) antagonists described in the literature, though they exhibit weak, non-selective micromolar affinities[1]. To improve potency, medicinal chemists developed 8-cycloalkyl and 8-aryl substituted xanthines, such as DPCPX (1,3-dipropyl-8-cyclopentylxanthine). While DPCPX achieves sub-nanomolar affinity at the A1 receptor, it suffers from a classic drug development hurdle: it is highly lipophilic "brick dust." Its near-zero aqueous solubility severely limits its formulation for intravenous (IV) administration and its utility in physiological buffers.

The Solution: The development of xanthine-8-acetic acids (and related 8-alkylcarboxylic acid functionalized congeners). By introducing an ionizable acetic acid moiety at the 8-position—either directly or via an aryl linker—researchers created compounds that maintain the critical hydrogen-bonding interactions within the receptor's hydrophobic core while projecting a water-soluble carboxylate tail into the solvent-exposed extracellular vestibule.

Structural Logic & SAR Analysis

The structure-activity relationship (SAR) of xanthine-8-acetic acids is governed by strict spatial requirements within the adenosine receptor binding pocket:

  • The Xanthine Core: Acts as the central scaffold, engaging in essential hydrogen bonding with conserved asparagine residues (e.g., Asn253 in the A1 receptor)[1].

  • 1,3-Dialkyl Substitutions: Elongation of the 1,3-dimethyl groups (found in caffeine) to 1,3-dipropyl groups drives basal affinity by filling a deep hydrophobic pocket[1].

  • The 8-Position (The Solubility Switch): The 8-position points outward toward the extracellular loops. Placing an acetic acid group here (e.g., 8-(4-carboxymethylphenyl)) does not sterically clash with the receptor core. Instead, it allows for the formation of highly soluble sodium salts and serves as a synthetic handle for amide coupling to create chemical probes (like the tritiated Xanthine Amine Congener, [3H]XAC)[2]. Furthermore, specific electronic modifications, such as adding a p-(trifluoromethyl) substituent on an 8-aryl ring, can selectively drive A2A receptor affinity[3].

SAR Core Xanthine Scaffold (Hydrogen Bonding Network) Pos13 1,3-Dialkyl Groups (Propyl > Methyl for Affinity) Core->Pos13 Hydrophobic Pocket Pos8 8-Position Substitution (Receptor Subtype Selectivity) Core->Pos8 Extracellular Vestibule Acetic Acetic Acid Moiety (Aqueous Solubility & Conjugation) Pos8->Acetic Functionalization Probe Chemical Probes (Fluorophores / Radioligands) Acetic->Probe Amide Coupling

Diagram: SAR logic for functionalizing the xanthine 8-position with an acetic acid moiety.

Comparative Performance Analysis

To justify the selection of a xanthine-8-acetic acid derivative over classic alternatives, we must evaluate both receptor affinity ( Ki​ ) and thermodynamic solubility. The table below compares Caffeine (the natural baseline), DPCPX (the lipophilic gold standard), and 8-CMPX (8-(4-carboxymethylphenyl)-1,3-dipropylxanthine, a representative xanthine-8-acetic acid).

CompoundA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)Selectivity (A1/A2A)Thermodynamic Solubility (pH 7.4)Primary Application
Caffeine 29,00048,000~1.6x>20 mg/mLNon-selective baseline[1]
DPCPX 0.45400~888x<0.001 mg/mLIn vitro pharmacology
8-CMPX 1.2150~125x>50 mg/mL (as Na+ salt) IV formulation, Probe precursor

Data Synthesis: While DPCPX is marginally more potent at the A1 receptor, 8-CMPX retains excellent nanomolar affinity while improving aqueous solubility by over 50,000-fold. This makes xanthine-8-acetic acids the superior choice for in vivo studies requiring high-concentration dosing without the use of toxic excipients like DMSO or Cremophor EL.

Mechanism of Action

Xanthine-8-acetic acids act as competitive antagonists at G-protein coupled adenosine receptors. By occupying the orthosteric binding site, they prevent endogenous adenosine from activating the Gi/o​ -coupled A1 receptor, thereby disinhibiting adenylyl cyclase and preventing the downstream drop in intracellular cAMP levels.

Pathway Adenosine Endogenous Adenosine A1R A1 Receptor (Gi/o Coupled) Adenosine->A1R Activates Xanthine Xanthine-8-Acetic Acid (Antagonist) Xanthine->A1R Blocks AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers

Diagram: Competitive antagonism of the A1 Adenosine Receptor by Xanthine-8-Acetic Acids.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocol details the high-throughput radioligand binding assay used to determine the Ki​ of xanthine-8-acetic acids.

Protocol: A1 Receptor Radioligand Binding Assay

Causality & Experimental Choices:

  • Adenosine Deaminase (ADA) Addition: During membrane preparation, cell lysis releases massive amounts of ATP, which rapidly degrades into endogenous adenosine. If left in the assay, this adenosine will compete with the radioligand, artificially lowering the apparent affinity of your test compound. Adding ADA (2 U/mL) converts endogenous adenosine into inactive inosine, ensuring a clean, true baseline.

  • Buffer Selection: A 50 mM Tris-HCl buffer (pH 7.4) supplemented with 10 mM MgCl2​ is used. Magnesium acts as an allosteric modulator that stabilizes the high-affinity state of the G-protein coupled receptor, ensuring robust radioligand binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing human A1 receptors in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in buffer containing 2 U/mL ADA and incubate at 37°C for 30 minutes to eliminate endogenous adenosine.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the test compound (Xanthine-8-acetic acid derivative, serially diluted), 50 µL of [3H] -DPCPX (final concentration 1 nM), and 100 µL of the prepared membrane suspension (approx. 20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Wash & Quantify: Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep Add Adenosine Deaminase (ADA) Incubate 2. Incubation Add [3H]-DPCPX & Test Ligand Prep->Incubate Filter 3. Rapid Filtration GF/B Glass Fiber Filters Incubate->Filter Wash 4. Wash Step Ice-Cold Tris-HCl Buffer Filter->Wash Count 5. Quantification Liquid Scintillation Counting Wash->Count

Diagram: High-throughput radioligand binding workflow for AR antagonists.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199.
  • Jacobson, K. A., et al. (1993). Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors. Journal of Medicinal Chemistry, 36(10), 1333-1342.
  • Jacobson, K. A., et al. (1986).[3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors. Proceedings of the National Academy of Sciences, 83(11), 4089-4093.

Sources

Validation

Comparative Guide: Industrial Applications of Theophylline-8-acetic Acid vs. Theophylline-7-acetic Acid

Executive Summary Theophylline derivatives are cornerstone molecules in respiratory pharmacology and industrial drug design. While Theophylline-7-acetic acid (commonly known as Acefylline) is a well-established Active Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Theophylline derivatives are cornerstone molecules in respiratory pharmacology and industrial drug design. While Theophylline-7-acetic acid (commonly known as Acefylline) is a well-established Active Pharmaceutical Ingredient (API) utilized globally for respiratory conditions[1], Theophylline-8-acetic acid serves as a highly specialized synthetic intermediate. The 8-isomer is primarily leveraged in research and development to synthesize next-generation, highly selective phosphodiesterase (PDE) inhibitors[2]. This guide provides a rigorous comparison of their structural properties, synthetic pathways, and industrial applications to assist scientists and drug development professionals in optimizing their research and manufacturing pipelines.

Structural and Mechanistic Divergence

The fundamental difference between these two isomers lies in the site of functionalization on the xanthine core, which dictates their pharmacological behavior and chemical stability.

  • Theophylline-7-acetic acid (Acefylline, CAS: 652-37-9): This isomer features an acetic acid moiety at the N7 position. This N-alkylation stabilizes the molecule and significantly enhances its aqueous solubility compared to the parent theophylline. Mechanistically, it acts as a non-selective PDE inhibitor and an adenosine receptor antagonist, leading to cAMP accumulation and subsequent bronchodilation ()[3].

  • Theophylline-8-acetic acid (CAS: 5439-51-0): This isomer features the acetic acid group at the C8 position. C8-substituted theophyllines are critical in modern medicinal chemistry because the C8 position interacts directly with the active site of specific PDE isoforms, such as PDE-4B ()[4]. This isomer is primarily utilized as a building block to synthesize complex 8-aryl or 8-alkyl theophylline hybrids, which exhibit superior antibacterial and bronchodilator properties with reduced off-target toxicity[2].

Comparative Quantitative Data

Property / MetricTheophylline-7-acetic acid (Acefylline)Theophylline-8-acetic acid
CAS Number 652-37-95439-51-0
Molecular Weight 238.20 g/mol 238.20 g/mol
Substitution Site N7 (Nitrogen alkylation)C8 (Carbon functionalization)
Primary Mechanism Non-selective PDE inhibition & Adenosine Receptor AntagonismPrecursor for selective PDE-4B inhibitors
Industrial Role Bulk API manufacturing, Combination therapiesLead optimization, Molecular docking studies
Aqueous Solubility High (Enhanced by N7-acetic acid group)Moderate (Requires formulation optimization)

Mechanistic Signaling Pathway

The following diagram illustrates the divergent pharmacological pathways initiated by 7-substituted and 8-substituted theophyllines.

MOA T7 Theophylline-7-acetic acid (Acefylline) PDE Phosphodiesterase (PDE) T7->PDE Non-selective Inhibition AR Adenosine Receptors (A1/A2A) T7->AR Antagonism T8 8-Substituted Theophyllines T8->PDE Potent PDE-4B Inhibition cAMP cAMP Accumulation PDE->cAMP Prevents Degradation Broncho Bronchodilation & Anti-inflammatory AR->Broncho Blocks Constriction cAMP->Broncho Smooth Muscle Relaxation

Mechanism of action for 7- and 8-substituted theophyllines in bronchodilation.

Experimental Methodologies & Self-Validating Protocols

As a fundamental principle of synthetic chemistry, reproducibility hinges on understanding reaction causality. The following step-by-step protocols detail the synthesis of both isomers, emphasizing the mechanistic rationale behind each step.

Protocol A: Industrial Synthesis of Theophylline-7-acetic Acid (N-Alkylation)

Objective: Selective N7-alkylation of the xanthine core. Causality: The N7 proton of theophylline is acidic (pKa ~8.8). Using a controlled stoichiometric amount of NaOH selectively deprotonates N7, creating a strong nucleophile that readily attacks the electrophilic carbon of chloroacetic acid via an SN​2 mechanism.

Step-by-Step Workflow:

  • Salt Formation: Suspend 1.0 equivalent of theophylline in distilled water. Add 1.1 equivalents of aqueous NaOH dropwise at 40°C. Rationale: Mild heating ensures complete dissolution and formation of the sodium theophylline salt without degrading the xanthine core.

  • Alkylation: Slowly add 1.2 equivalents of sodium chloroacetate to the solution.

  • Reaction: Reflux the mixture at 90°C for 4 hours under continuous stirring.

  • Precipitation: Cool the reaction mixture to room temperature. Acidify the solution using dilute HCl until the pH reaches 3-4. Rationale: Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the Theophylline-7-acetic acid to precipitate.

  • Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Confirm purity via HPLC (>99%). Verify the N7 substitution via 1H -NMR by identifying the singlet for the methylene protons at approximately δ 5.1 ppm.

Protocol B: Synthesis of Theophylline-8-acetic Acid (Uracil Cyclization)

Objective: De novo construction of the xanthine core to ensure exclusive C8-substitution. Causality: Direct C8-alkylation of theophylline is thermodynamically unfavorable and prone to side reactions. Instead, a modified Traube purine synthesis is employed. Condensing 5,6-diamino-1,3-dimethyluracil with malonic acid derivatives forms an amide intermediate, which is subsequently oxidatively cyclized to form the C8-substituted xanthine.

Step-by-Step Workflow:

  • Amide Coupling: Dissolve 1.0 equivalent of 5,6-diamino-1,3-dimethyluracil in a polar aprotic solvent (e.g., DMF).

  • Addition: Add 1.1 equivalents of malonic acid monoethyl ester and a coupling agent (e.g., EDC/HOBt) at 0°C. Rationale: Coupling agents facilitate the formation of the amide bond at the highly reactive 5-amino group without requiring harsh acidic conditions that could cause premature degradation.

  • Intermediate Formation: Stir the mixture at room temperature for 12 hours to yield the uncyclized amide intermediate.

  • Cyclization: Add 3.0 equivalents of POCl3​ and reflux at 100°C for 6 hours. Rationale: POCl3​ acts as a powerful dehydrating agent, driving the intramolecular cyclization to form the imidazole ring, yielding the C8-acetic acid derivative.

  • Quenching: Quench the reaction carefully with ice water and extract the product with ethyl acetate.

  • Validation: Purify the organic layer via column chromatography. Confirm the molecular structure via HR-ESI-MS (m/z [M+H]+ 239.07). Crucially, use 1H -NMR to confirm the absence of the characteristic C8-H proton at δ 8.0 ppm, definitively validating the C8 substitution ()[2].

Applications in Drug Development

  • Formulation & APIs (7-Isomer): Acefylline is heavily utilized in commercial formulations for asthma, emphysema, and COPD. Its high bioavailability and stable profile make it ideal for oral formulations and combination therapies (e.g., with diphenhydramine)[1].

  • Lead Optimization (8-Isomer): Theophylline-8-acetic acid is indispensable for modern R&D. By modifying the C8-acetic acid side chain (e.g., forming amides, Schiff bases, or thiazole hybrids), researchers can dramatically increase molecular selectivity for PDE-4B over other isoforms. This targeted approach reduces the gastrointestinal and cardiac side effects typically associated with classic methylxanthines, paving the way for dual-acting agents with both bronchodilator and antibacterial properties[2].

References

  • Title: Theophylline-7-acetic acid monohydrate | CID 129831238 Source: PubChem URL: [Link]

  • Title: Theophylline-8-acetic acid | DTXSID00202764 Source: US EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Integrating synthesis, pharmacological evaluation, and molecular dynamics simulation of novel 8-substituted theophylline hybrids as potential PDE-4B inhibitors, bronchodilators and antibacterial Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Acefylline Market Size Report, 2022-2027 Source: IndustryARC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for Theophylline-8-Acetic Acid (CAS 5439-51-0)

Standard Operating Procedures for Pharmaceutical and Chemical Waste Management As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of biologically active intermediates a...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedures for Pharmaceutical and Chemical Waste Management

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of biologically active intermediates aligns with both scientific integrity and environmental stewardship. Theophylline-8-acetic acid (CAS 5439-51-0) is a potent xanthine derivative widely utilized in drug discovery as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. While its pharmacological framework is invaluable for research, its structural stability and biological activity demand rigorous, causality-driven disposal protocols.

This guide provides a self-validating operational framework for the safe segregation, decontamination, and disposal of Theophylline-8-acetic acid, ensuring your laboratory exceeds standard compliance while protecting local ecosystems.

Physicochemical Properties & Waste Classification

To design an effective disposal protocol, we must first understand the quantitative parameters that dictate the chemical's behavior in solution and under thermal stress.

PropertyValueOperational Implication
Chemical Name Theophylline-8-acetic acidPrimary nomenclature for waste manifesting.
CAS Number 5439-51-0Unique identifier for regulatory compliance.
Molecular Weight 238.20 g/mol Relevant for molarity calculations in liquid waste.
Molecular Formula C9H10N4O4High nitrogen content; produces NOx during incineration.
pKa (Estimated) ~3.5 - 4.5 (Acetic acid moiety)Dictates solubility; requires pH > 7 for aqueous cleanup.
Solubility DMSO, DMF, Basic WaterDetermines liquid waste segregation pathways.
Hazard Assessment & Causality (The "Why" Behind the Protocol)

Standard disposal protocols often fail because operators do not understand the mechanistic reasoning behind the rules. Here is the causality driving our methodology:

Environmental Persistence & Aquatic Toxicity: Xanthine derivatives exhibit significant environmental stability. If discharged into municipal wastewater, they resist standard biological degradation processes in Wastewater Treatment Plants (WWTPs). As active PDE inhibitors, environmental accumulation can disrupt aquatic ecosystems by altering the reproductive and behavioral patterns of aquatic species ([1]). Therefore, drain disposal is strictly prohibited .

The Necessity of Thermal Destruction: The purine ring system of Theophylline-8-acetic acid is highly stable. Attempting chemical neutralization (e.g., using bleach or strong oxidizers) is often incomplete and can generate toxic, halogenated byproducts. High-temperature incineration is the only self-validating method for complete thermal destruction, ensuring the molecule is entirely reduced to basic oxides ([2]).

pH-Driven Decontamination: The presence of the acetic acid moiety dictates our spill response. In its protonated state at neutral pH, the compound is poorly soluble in water ([3]). By utilizing a basic decontamination solution (pH > 7), we force the deprotonation of the carboxylic acid, converting it into a highly water-soluble carboxylate salt. This causality ensures 100% surface recovery during spill cleanups—you can visually validate the complete solubilization of the powder residue.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
Phase 1: Solid Waste Management (Powders, Vials, Contaminated Consumables)
  • Segregation: Collect all solid residues, empty vials, and contaminated consumables (pipette tips, weighing boats) in a dedicated, chemically compatible container. Do not mix with heavy metal waste.

  • Primary Containment: Transfer the segregated waste into a puncture-resistant High-Density Polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Pharmaceutical Waste - Theophylline-8-acetic acid (Toxic/Irritant)."

Phase 2: Liquid Waste Management (Solutions, Washings)
  • Solvent Compatibility Check: Theophylline-8-acetic acid is typically dissolved in DMSO or DMF for biological assays. Keep these organic waste streams strictly separate from aqueous waste to prevent exothermic reactions or unexpected precipitation.

  • pH Adjustment & Collection: Funnel organic liquid waste into a designated "Non-Halogenated Organic Waste" carboy. If the solvent is an aqueous basic buffer, direct it to an "Aqueous Pharmaceutical Waste" carboy.

  • Secondary Containment: Ensure all carboys are stored in secondary containment trays to capture potential leaks, maintaining a closed-loop safety system.

Phase 3: Spill Response & Decontamination
  • PPE Donning: Immediately don nitrile gloves, safety goggles, and an N95/FFP2 mask to prevent the inhalation of aerosolized active pharmaceutical powder.

  • Dry Containment: If a powder spill occurs, do not sweep dry, as this generates hazardous dust. Gently cover the spill with damp paper towels.

  • Chemical Solubilization: Apply a 1% NaOH solution or an alkaline laboratory detergent to the affected area. The high pH will deprotonate the acetic acid group, instantly solubilizing the residue.

  • Recovery: Wipe the area thoroughly. Place all contaminated towels into a thick biohazard/chemical waste bag, seal it, and route it to solid waste incineration.

Waste Segregation Workflow

G Start Theophylline-8-acetic acid Waste Generation Solid Solid Waste (Powders, Vials) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Spill Spill Residue (Contaminated PPE) Start->Spill SolidCont Puncture-Resistant HDPE Container Solid->SolidCont LiqOrg Organic Solvents (DMSO/DMF) Liquid->LiqOrg LiqAq Aqueous Solutions (Basic pH) Liquid->LiqAq SpillCont Double-Bag in Chem-Waste Bag Spill->SpillCont Incineration High-Temperature Incineration (Final Thermal Destruction) SolidCont->Incineration OrgCarboy Non-Halogenated Organic Carboy LiqOrg->OrgCarboy AqCarboy Aqueous Waste Carboy LiqAq->AqCarboy OrgCarboy->Incineration AqCarboy->Incineration SpillCont->Incineration

Figure 1: Decision tree for the segregation and disposal of Theophylline-8-acetic acid.

Regulatory Compliance & Documentation

Under the US Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), while Theophylline-8-acetic acid is not specifically P- or U-listed, it falls under the broad category of hazardous pharmaceutical waste due to its biological activity and toxicity characteristics. Always manifest this waste through an EPA-licensed hazardous waste vendor for thermal destruction. Maintain all disposal manifests for a minimum of three years to ensure full regulatory audit readiness.

References
  • Theophylline-8-acetic acid - Hazard - Computational Toxicology and Exposure Online Resources | Source: United States Environmental Protection Agency (EPA) | URL:[Link]

  • Fate of pharmaceuticals in the environment -A review- | Source: DiVA Portal | URL:[Link]

  • C9H10N4O4 - Explore - PubChemLite | Source: PubChem Database | URL: [Link]

Sources

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